molecular formula C8H6F3NO3 B2951933 Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate CAS No. 1804445-97-3

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No.: B2951933
CAS No.: 1804445-97-3
M. Wt: 221.135
InChI Key: IXXYJBLBYPGRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.135. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-12-6(5)8(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXYJBLBYPGRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. Drawing upon established chemical principles and data from analogous compounds, this document will detail its physicochemical properties, plausible synthetic routes, and potential biological activities, offering a valuable resource for its scientific exploration.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is a prevalent substituent in many pharmaceuticals. When coupled with the nicotinic acid scaffold, a well-known pharmacophore with diverse biological activities, the resulting molecule, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, presents a compelling candidate for investigation.

The nicotinic acid moiety is a precursor to the essential coenzymes NAD and NADP and its derivatives have been explored for a range of therapeutic applications, including the treatment of inflammatory conditions and as modulators of nicotinic acetylcholine receptors (nAChRs). The introduction of a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the pyridine ring is anticipated to significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel pharmacological profiles. This guide will, therefore, serve as a foundational document for researchers embarking on the synthesis and evaluation of this promising compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester is presented in the table below. These values are crucial for understanding the compound's likely behavior in biological systems and for designing appropriate experimental conditions.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C8H6F3NO3Defines the elemental composition and molecular weight.
Molecular Weight 221.14 g/mol Influences diffusion and transport across membranes.
LogP ~1.5 - 2.5A measure of lipophilicity, impacting solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 59.4 ŲPredicts transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (hydroxyl group)Contributes to binding interactions with biological targets.
Hydrogen Bond Acceptors 4 (ester carbonyl, pyridine nitrogen, hydroxyl oxygen)Influences solubility and receptor binding.
pKa (hydroxyl group) ~8-9Determines the ionization state at physiological pH, affecting solubility and target interaction.

Note: These values are estimations derived from computational models and data from analogous structures.

Predicted Spectroscopic Data

The following are the anticipated spectral characteristics for 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, which are essential for its identification and characterization.

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely doublets, corresponding to the protons at the C4 and C6 positions of the pyridine ring. The proton at C6 will likely be at a higher chemical shift due to the deshielding effect of the adjacent nitrogen atom.

  • Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm with a large coupling constant (1JCF).

  • Methyl Ester Carbon: A signal around δ 50-55 ppm.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M+): Expected at m/z 221.

  • Fragmentation Pattern: Likely fragmentation would involve the loss of the methoxy group (-OCH3) from the ester, resulting in a fragment at m/z 190, and potentially the loss of the entire ester group.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1730 cm-1, corresponding to the ester carbonyl group.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm-1, indicative of the trifluoromethyl group.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm-1 region.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester can be designed based on well-established organic reactions. The proposed pathway involves three key steps starting from a commercially available precursor.

Synthesis_Pathway A 5-Amino-2-(trifluoromethyl)pyridine B 5-Diazo-2-(trifluoromethyl)pyridinium salt A->B Diazotization (NaNO2, H2SO4) C 5-Hydroxy-2-(trifluoromethyl)nicotinic acid B->C Sandmeyer Reaction (CuSO4, H2O, Δ) D 5-Hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester C->D Fischer Esterification (Methanol, H2SO4, Δ)

Caption: Proposed three-step synthesis of the target compound.

Step 1: Diazotization of 5-Amino-2-(trifluoromethyl)pyridine

The synthesis commences with the diazotization of commercially available 5-amino-2-(trifluoromethyl)pyridine. This reaction is a standard procedure for converting a primary aromatic amine into a diazonium salt, which is a versatile intermediate.

Protocol:

  • To a solution of 5-amino-2-(trifluoromethyl)pyridine in dilute sulfuric acid, cooled to 0-5 °C in an ice bath, a solution of sodium nitrite in water is added dropwise.

  • The reaction mixture is stirred at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution is used directly in the next step without isolation of the unstable diazonium salt.

Step 2: Sandmeyer Reaction to Introduce the Hydroxyl Group

The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the hydroxyl group at the 5-position. This is achieved by the thermal decomposition of the diazonium salt in the presence of a copper(II) salt catalyst in an aqueous medium. [1][2] Protocol:

  • The cold diazonium salt solution from the previous step is added slowly to a heated aqueous solution of copper(II) sulfate.

  • The mixture is heated to promote the evolution of nitrogen gas and the formation of the corresponding phenol, 5-hydroxy-2-(trifluoromethyl)nicotinic acid.

  • After the reaction is complete, the mixture is cooled, and the product can be extracted with an organic solvent.

Step 3: Fischer Esterification to Form the Methyl Ester

The final step is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation. [3] Protocol:

  • The crude 5-hydroxy-2-(trifluoromethyl)nicotinic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by neutralization and extraction to afford the final product, 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester.

Potential Biological Applications and Experimental Protocols

Based on the structural features of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester, two primary areas of biological investigation are proposed: its potential as an anti-inflammatory agent and as a modulator of nicotinic acetylcholine receptors.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties. [4][5][6][7]The presence of the trifluoromethyl group may enhance this activity. The following in vitro assays are recommended for initial screening.

Anti_Inflammatory_Assay_Workflow A RAW 264.7 Macrophage Culture B Pre-treatment with Test Compound A->B C LPS Stimulation B->C D Incubation C->D E Supernatant Collection D->E F Nitric Oxide (Griess Assay) E->F G PGE2 (ELISA) E->G H Cytokine Analysis (ELISA) E->H

Caption: Workflow for in vitro anti-inflammatory screening.

Experimental Protocol: In Vitro Anti-inflammatory Assay [8]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2) Levels: PGE2 levels in the supernatant are quantified using a commercial ELISA kit.

    • Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): The concentrations of key pro-inflammatory cytokines in the supernatant are determined by ELISA.

A reduction in the levels of these inflammatory mediators in the presence of the test compound would indicate potential anti-inflammatory activity.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acid scaffold is structurally related to nicotine, the primary agonist of nAChRs. It is plausible that 5-hydroxy-2-(trifluoromethyl)nicotinic acid methyl ester could interact with these receptors. Radioligand binding assays are a standard method to assess such interactions. [9]

nAChR_Binding_Assay_Workflow A Membrane Preparation (e.g., from rat brain) B Incubation with Radiolabeled Ligand (e.g., [3H]-Epibatidine) A->B C Addition of Test Compound (competitor) B->C D Equilibration C->D E Filtration and Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 determination) F->G

Sources

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate SMILES and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural and Synthetic Profiling of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, metabolically stable building blocks. Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3) represents a quintessential scaffold in this domain. The strategic placement of a trifluoromethyl (-CF3) group on a pyridine ring, coupled with orthogonal reactive handles (a hydroxyl group and a methyl ester), makes this molecule an invaluable asset for synthesizing advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its structural informatics, mechanistic utility, and a field-proven protocol for its selective functionalization.

Chemical Identity & Structural Informatics

Accurate structural informatics are the bedrock of reproducible research. The unique arrangement of functional groups on this pyridine core dictates its reactivity, solubility, and downstream physicochemical properties.

Table 1: Core Chemical Identifiers

PropertyValue
Chemical Name Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate
CAS Registry Number 1804445-97-3
Molecular Formula C8H6F3NO3
Molecular Weight 221.14 g/mol
Standard SMILES COC(=O)c1cc(O)cnc1C(F)(F)F
Standard InChIKey IXXYJBLBYPGRNV-UHFFFAOYSA-N

Mechanistic Role in Drug Discovery

The incorporation of the trifluoromethylpyridine (TFMP) motif into drug candidates is a highly deliberate design choice. The -CF3 group possesses a substantially higher electronegativity compared to standard alkyl groups, featuring a broad hydrophobic domain and highly inert carbon-fluorine bonds[1].

  • Metabolic Shielding: The -CF3 group at the C2 position sterically and electronically shields the pyridine nitrogen and adjacent carbons from cytochrome P450-mediated oxidation. This shielding drastically improves the pharmacokinetic half-life and metabolic stability of the resulting drug[2].

  • Bioisosterism and Lipophilicity: The strong electron-withdrawing nature of the -CF3 group modulates the pKa of the pyridine nitrogen, often enhancing membrane permeability and target binding affinity without adding excessive molecular weight[1].

  • Orthogonal Functionalization: The C5-hydroxyl group serves as a versatile nucleophile for etherification or cross-coupling, while the C3-methyl ester provides a distinct electrophilic site for amidation or saponification.

G Core Methyl 5-hydroxy-2- (trifluoromethyl)nicotinate CF3 C2-Trifluoromethyl (Metabolic Shielding) Core->CF3 Lipophilicity & Stability Ester C3-Methyl Ester (Amidation/Hydrolysis) Core->Ester Orthogonal Derivatization OH C5-Hydroxyl (O-Alkylation/Cross-Coupling) Core->OH Nucleophilic Handle

Functionalization pathways of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate in drug design.

Experimental Protocol: Selective O-Alkylation Workflow

When utilizing this building block, a common synthetic objective is the selective functionalization of the C5-hydroxyl group without disturbing the C3-methyl ester. The following protocol outlines a self-validating system for selective O-alkylation.

Causality in Experimental Design:

  • Base Selection: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble inorganic base. It is strong enough to deprotonate the phenolic C5-OH (which has a lowered pKa due to the electron-withdrawing pyridine and CF3 groups) but weak enough to prevent the saponification of the C3-methyl ester. Utilizing a stronger base like NaOH would inevitably lead to unwanted ester hydrolysis.

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the naked phenoxide ion to accelerate the subsequent Sₙ2 reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes under an inert argon atmosphere to ensure complete phenoxide formation.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.2 equiv). Elevate the temperature to 60°C and stir for 4 hours.

  • Reaction Quenching: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure O-alkylated product.

Workflow Step1 1. Dissolve starting material in anhydrous DMF Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Add Alkyl Halide (1.2 eq) Heat to 60°C for 4h Step2->Step3 Step4 4. Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Wash organics with 5% LiCl Dry over Na2SO4 Step4->Step5 Step6 6. Purify via Column Chromatography Step5->Step6

Step-by-step experimental workflow for the selective O-alkylation of the C5-hydroxyl group.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic workflow, rigorous analytical validation is required. The starting material presents a distinct Nuclear Magnetic Resonance (NMR) profile that serves as a baseline for tracking reaction progress.

Table 2: Diagnostic ¹H NMR Signatures (Predicted in DMSO-d₆)

Proton AssignmentExpected Shift (ppm)MultiplicityIntegrationCausality / Note
C6-H (Pyridine) ~8.40 - 8.60Doublet (d)1HHighly deshielded by the adjacent nitrogen and ring current.
C4-H (Pyridine) ~7.80 - 8.00Doublet (d)1HDeshielded by the C3-ester and C2-CF3 group.
-OCH₃ (Ester) ~3.90Singlet (s)3HCharacteristic sharp singlet for the methyl ester.
-OH (Hydroxyl) ~10.50 - 11.00Broad Singlet (br s)1HExchangeable proton; disappears upon D₂O shake.

Validation Checkpoint: Upon successful O-alkylation, the broad singlet corresponding to the -OH group (~10.50 ppm) will completely disappear. Concurrently, new signals corresponding to the alkyl substituent (e.g., a sharp singlet at ~5.20 ppm for a benzylic -CH₂-) will emerge, confirming the successful transformation without ester cleavage.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: nih.gov (PMC) URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: mdpi.com URL: [Link]

Sources

Molecular weight and formula of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Executive Summary

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a highly specialized pyridine scaffold employed in the rational design of kinase inhibitors, agrochemicals, and fluorinated metabolic probes. Its structural value lies in the orthogonal reactivity of its three functional handles: the 2-trifluoromethyl group (which modulates lipophilicity and metabolic stability), the 5-hydroxyl group (a nucleophilic handle for SAR expansion), and the 3-methyl ester (an electrophile for amide coupling).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and application in high-value medicinal chemistry campaigns.

Part 1: Physicochemical Profile & Identity

This molecule belongs to the class of trifluoromethylated hydroxypyridines. The strategic placement of the electron-withdrawing


 group at the 2-position significantly alters the 

of the 5-hydroxyl group compared to non-fluorinated analogs, enhancing its acidity and potential for hydrogen bonding interactions in protein active sites.

Table 1: Core Chemical Identity

PropertyData
Chemical Name Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate
Common Name Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Molecular Formula

Molecular Weight 221.13 g/mol
CAS Number Not widely listed; Analogous to 1378255-08-3 (5-Cl variant)
Core Scaffold Pyridine-3-carboxylate (Nicotinate)
Key Substituents 2-Trifluoromethyl (

), 5-Hydroxy (

)
Predicted LogP ~1.8 - 2.2 (Lipophilic due to

)
H-Bond Donors/Acceptors 1 Donor (

), 4 Acceptors (

,

,

)

Part 2: Synthetic Routes & Optimization

Direct trifluoromethylation of 5-hydroxynicotinic acid is regiochemically challenging due to the deactivating nature of the pyridine ring. The most robust industrial route utilizes Methyl 5-chloro-2-(trifluoromethyl)nicotinate (CAS 1378255-08-3) as a starting material, employing palladium-catalyzed hydroxylation to install the oxygen functionality.

Protocol: Palladium-Catalyzed Hydroxylation

Rationale: Nucleophilic aromatic substitution (


) is ineffective at the 5-position of the pyridine ring (meta to nitrogen). Therefore, a Buchwald-type hydroxylation using a masked hydroxide source (e.g., tert-butyldimethylsilanol or benzyl alcohol) followed by deprotection is preferred to avoid catalyst poisoning.

Reagents:

  • Precursor: Methyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (4 mol%)
    
  • Nucleophile: KOH (3.0 equiv) or Benzyl Alcohol (for ether intermediate)

  • Solvent: 1,4-Dioxane /

    
     (1:1 v/v)
    
  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with the chloropyridine precursor,

    
    , and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane and the hydroxide source (KOH solution).

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (

    
    ) and appearance of the phenol (
    
    
    
    ).
  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4–5 (to protonate the phenoxide without hydrolyzing the ester). Extract with Ethyl Acetate (

    
    ).[1][2]
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes). The product is typically an off-white solid.
    
Visualizing the Synthetic Logic

Synthesis Start Methyl 5-chloro-2- (trifluoromethyl)nicotinate (CAS 1378255-08-3) Cat Pd2(dba)3 / tBuXPhos KOH, Dioxane/H2O Start->Cat Activation Inter Pd-Oxidative Addition Complex Cat->Inter 90°C, 4h Prod Methyl 5-hydroxy-2- (trifluoromethyl)nicotinate (Target) Inter->Prod Reductive Elimination & Protonation

Figure 1: Palladium-catalyzed conversion of the commercially available chloro-intermediate to the target 5-hydroxy scaffold.

Part 3: Reactivity & Functionalization

The versatility of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate stems from its ability to serve as a divergent intermediate .

  • O-Alkylation (5-Position): The 5-hydroxyl group is acidic (

    
    ) due to the electron-withdrawing pyridine core and 
    
    
    
    group. It reacts readily with alkyl halides under mild basic conditions (
    
    
    , DMF) to generate ether-linked libraries.
  • Amidation (3-Position): The methyl ester is sterically crowded by the adjacent 2-

    
     group. Standard aminolysis requires higher temperatures or activation via Lewis acids (e.g., 
    
    
    
    ) or hydrolysis to the acid followed by HATU coupling.
  • Nucleophilic Attack (2-Position): The

    
     group is generally stable, but the 2-position is susceptible to 
    
    
    
    displacement if the
    
    
    is not the leaving group (rare) or if the ring is activated by N-oxidation.
Reactivity Map

Reactivity Center Methyl 5-hydroxy-2- (trifluoromethyl)nicotinate Path1 O-Alkylation (R-X, K2CO3) Center->Path1 Path2 Ester Hydrolysis (LiOH, THF/H2O) Center->Path2 Path3 Triflation (Tf2O, Pyridine) Center->Path3 Result1 5-Alkoxy Derivatives (SAR Exploration) Path1->Result1 Result2 Nicotinic Acid Core (For Amide Coupling) Path2->Result2 Result3 5-OTf Intermediate (For Suzuki/Sonogashira) Path3->Result3

Figure 2: Divergent synthetic pathways for library generation.

Part 4: Applications in Drug Design

Metabolic Stability (The Fluorine Effect)

The 2-trifluoromethyl group blocks the C2 position from metabolic oxidation (a common clearance pathway for pyridines via aldehyde oxidase). Furthermore, the strong C-F bonds prevent oxidative dealkylation, extending the half-life (


) of the drug candidate.
Electronic Modulation

The electron-withdrawing nature of the


 group reduces the basicity of the pyridine nitrogen. This is critical in kinase inhibitor design, where reducing the basicity can minimize off-target hERG channel inhibition (often driven by cationic species).
Bioisosterism

The 5-hydroxy-2-(trifluoromethyl)nicotinate core serves as a mimetic for salicylic acid derivatives but with altered lipophilicity and pKa, allowing for fine-tuning of membrane permeability (LogD).

Part 5: Safety & Handling

  • Hazard Identification: Like most halogenated pyridines, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Specific Risk: The presence of the

    
     group implies stability, but thermal decomposition can release Hydrogen Fluoride (HF) and toxic fluorinated gases.
    
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The phenol moiety is susceptible to slow oxidation if exposed to air/light over prolonged periods.

References

  • Sigma-Aldrich. Methyl 5-chloro-2-(trifluoromethyl)nicotinate Product Sheet. (Precursor validation). Available at:

  • ChemScene. Methyl 5-chloro-2-(trifluoromethyl)nicotinate CAS 1378255-08-3.[3] Available at:

  • National Institutes of Health (NIH). Synthesis and biological evaluation of trifluoromethyl-containing derivatives. (General methodology for CF3-pyridines). Available at:

  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ethers. (Protocol grounding). Available at:

Sources

Strategic Sourcing & Technical Monograph: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

[1]

Executive Summary

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3 ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and agrochemical actives.[1] Its structural uniqueness lies in the trifunctionalized pyridine core: an electron-withdrawing trifluoromethyl group at C2, a reactive methyl ester at C3, and a nucleophilic hydroxyl group at C5.

This combination allows for orthogonal functionalization—making it a "linchpin" scaffold for fragment-based drug discovery (FBDD).[1] However, its commercial availability is often restricted to "Make-to-Order" (MTO) status, creating supply chain risks.[1] This guide provides a technical roadmap for sourcing, quality control, and synthetic contingency planning.

Chemical Profile & Specifications

Before procurement, verify the exact isomeric identity. The positioning of the hydroxyl and trifluoromethyl groups is critical for Structure-Activity Relationship (SAR) studies.[1]

PropertySpecification
IUPAC Name Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate
CAS Number 1804445-97-3
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~6.5 (Phenolic OH)
LogP ~1.8 (Lipophilic due to -CF₃)
Key Impurities 5-Chloro analog (from synthesis); Regioisomers (4-hydroxy)

Market Intelligence: Suppliers & Price Analysis

The market for this specific isomer is specialized.[1] It is not a commodity chemical.[1] Most vendors list it as a catalog item but hold zero stock, relying on on-demand synthesis.

Primary Suppliers (Verified Listings)
  • MilliporeSigma (Sigma-Aldrich): Catalog #ENAH9453D4E4.[1] High reliability, higher cost.

  • Apollo Scientific / CymitQuimica: Often sources from original manufacturers; good for gram-scale.

  • Enamine / ChemScene: Likely original manufacturers of the building block; best for bulk (>10g).[1]

Estimated Pricing Tiers (2025/2026 Market Data)

Pricing is volatile and depends on batch availability.[1] The following are estimates based on analog pricing (e.g., 2-chloro-5-CF3-nicotinate).

QuantityEstimated Price Range (USD)Lead Time (Stock)Lead Time (Backorder)
250 mg $150 - $2201-2 Weeks4-6 Weeks
1 g $450 - $6501-2 Weeks6-8 Weeks
5 g $1,800 - $2,5002-3 Weeks8-10 Weeks
Bulk (100g+) Request Quote (Target: <$200/g)N/A12-16 Weeks

Procurement Strategy: Do not rely on a single vendor. For critical campaigns, purchase a small "validation sample" (100mg) to verify purity via internal HPLC before committing to a bulk order.[1]

Technical Deep Dive: Synthesis & Contingency

If the specific ester (CAS 1804445-97-3) is unavailable, researchers can synthesize it from more common precursors.[1] The two primary routes are Carbonylation (Route A) and De Novo Cyclization (Route B).[1]

Synthesis Decision Tree

The following diagram illustrates the logical workflow for obtaining the target molecule, including "Make vs. Buy" decision nodes.

SynthesisWorkflowTargetTARGET MOLECULEMethyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS 1804445-97-3)StartProcurement Check:Is CAS 1804445-97-3 in stock?BuyPurchase from Vendor(Sigma/Apollo)Start->BuyYesRouteA_StartPrecursor A:5-Hydroxy-2-(trifluoromethyl)pyridine(CAS 216766-12-0)~$30/gStart->RouteA_StartNo (Synthesize)RouteB_StartPrecursor B:Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5)~$23/gStart->RouteB_StartNo (Synthesize)Step1_AStep 1: Bromination(NBS, MeCN)Target: C3 PositionRouteA_Start->Step1_AStep2_AStep 2: Pd-Catalyzed Carbonylation(Pd(OAc)2, CO, MeOH)Step1_A->Step2_AStep2_A->TargetStep1_BStep 1: Hydroxylation(Difficult due to e- poor ring)Requires KOH/tBuOOH or Pd-catRouteB_Start->Step1_BStep1_B->TargetLow Yield Risk

Caption: Synthesis workflow comparing direct procurement vs. synthesis from available precursors (CAS 216766-12-0 and CAS 1360934-51-5).

Mechanistic Insight[1][4]
  • Route A (Recommended): Starting from 5-hydroxy-2-(trifluoromethyl)pyridine (CAS 216766-12-0) is superior.[1] The hydroxyl group directs electrophilic bromination to the ortho position (C4 or C6) or para (C2 - blocked).[1] However, careful control is needed to direct to C3 (beta-position).[1] Often, the hydroxyl is protected (e.g., O-benzyl) prior to lithiation/carboxylation to ensure regioselectivity.[1]

  • Route B (High Risk): Hydrolyzing the 2-chloro analog is chemically counter-intuitive.[1] The 2-position is activated for Nucleophilic Aromatic Substitution (

    
    ) by the pyridine nitrogen and the 
    
    
    group.[1] Attempting to install a hydroxyl at C5 via
    
    
    on the C2-chloro starting material will likely result in displacement of the chloro group (at C2) rather than substitution at C5.[1] Avoid this route.

Quality Control: Self-Validating Protocol

Due to the potential for regioisomers (e.g., 4-hydroxy vs 5-hydroxy), a standard certificate of analysis (CoA) is insufficient.[1] Implement this internal QC protocol:

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol in protonated state).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1]

  • Acceptance Criteria: Purity > 97% (Area %).

1H-NMR Validation (DMSO-d6)
  • Diagnostic Peak: Look for the phenolic proton (-OH) as a broad singlet around

    
     10.5 - 11.5 ppm (exchangeable with 
    
    
    ).[1]
  • Aromatic Region: Two distinct doublets (or doublets of quartets due to F-coupling) in the aromatic region (

    
     7.5 - 8.5 ppm) representing the protons at C4 and C6.[1]
    
  • Methoxy Group: Sharp singlet at

    
     ~3.8-3.9 ppm (
    
    
    ).[1]

References

  • Sigma-Aldrich. Product Detail: Methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate (CAS 1804445-97-3). Retrieved from [1]

  • PubChem. Compound Summary: 5-Hydroxy-2-(trifluoromethyl)pyridine (Precursor CAS 216766-12-0).[1] National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. Product List: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS 1360934-51-5).[1][2][3][4] Retrieved from [1]

  • CymitQuimica. Catalog Pricing for Fluorinated Pyridines. Retrieved from [1]

Engineering Kinase Selectivity: The Strategic Role of Trifluoromethyl Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of small-molecule kinase inhibitors is fundamentally a delicate balancing act between achieving high target affinity, maintaining kinome-wide selectivity, and optimizing pharmacokinetic (PK) properties. Over the past decade, the trifluoromethyl pyridine (TFMP) scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry. By strategically placing a strongly electron-withdrawing, lipophilic trifluoromethyl (–CF3) group on a pyridine ring, drug developers can precisely modulate the electronic environment of the hinge-binding nitrogen. This technical guide explores the physicochemical rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to successfully deploy TFMP scaffolds in modern kinase inhibitor design.

Physicochemical Rationale: The "Why" Behind the CF3-Pyridine Motif

As an application scientist, selecting a scaffold is never arbitrary; it is an exercise in applied physical chemistry. The TFMP motif solves three critical challenges in kinase inhibitor design:

  • Basicity (pKa) Modulation: Unsubstituted aminopyridines often possess a highly basic nitrogen, which can lead to off-target toxicity, particularly through interactions with aminergic G-protein coupled receptors (GPCRs) or the hERG ion channel. The strong electron-withdrawing nature of the –CF3 group significantly lowers the basicity of the adjacent pyridine nitrogen[1]. This electronic tuning preserves the nitrogen's ability to act as a hydrogen bond acceptor while mitigating off-target liabilities.

  • Hinge-Binding Mechanics: In kinases, the hinge region provides a specific recognition pattern that binds the natural substrate ATP, exposing the amide bonds of the peptide backbone[2]. The pyridine nitrogen of the TFMP scaffold acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., the Val851 residue in PI3Kα)[3].

  • Metabolic Shielding: The robust nature of the C–F bond provides exceptional metabolic stability. The –CF3 group sterically and electronically shields adjacent positions on the aromatic ring from oxidative attack by cytochrome P450 (CYP450) enzymes, thereby drastically reducing intrinsic clearance (

    
    ) and improving oral bioavailability[1].
    

Structural Mechanics & Signaling Disruption

When a TFMP-based inhibitor enters the intracellular space, it competes directly with endogenous ATP for the kinase active site. The successful engagement of the hinge region halts the phosphorylation of downstream effectors, effectively silencing hyperactive signaling cascades (such as the RAF-MEK-ERK or PI3K-AKT-mTOR pathways). FDA-approved drugs such as Alpelisib effectively utilize trifluoromethyl-substituted pyridine moieties to achieve potent PI3K inhibition and disrupt these exact survival pathways in oncology models[4].

G TFMP TFMP Scaffold (Hinge Binder) Kinase Target Kinase (e.g., PI3K / RAF) TFMP->Kinase Competitive Binding (H-bond to Val/Cys) Substrate Downstream Effector (e.g., AKT / MEK) Kinase->Substrate Phosphorylation Halted ATP ATP Molecule (Endogenous) ATP->Kinase Blocked Response Cell Proliferation & Tumor Survival Substrate->Response Pathway Silenced

Fig 1. Mechanism of TFMP-mediated competitive kinase inhibition and downstream signaling arrest.

Structure-Activity Relationship (SAR) Profiling

The impact of the –CF3 group is best understood through quantitative SAR profiling. In the development of clinical candidates like the PI3K/mTOR inhibitor PQR309 (bimiralisib), the introduction of a C4-trifluoromethyl group on the heteroaryl ring significantly increased cellular potency and enzymatic targeting compared to methyl-substituted analogs[3].

The table below summarizes representative quantitative data demonstrating how substituting a standard pyridine with a TFMP scaffold alters key drug-like properties:

Scaffold SubstitutionPyridine N pKaLogD (pH 7.4)Intrinsic Clearance (

, µL/min/mg)
Target Kinase IC₅₀ (nM)
2-Amino-pyridine ~6.81.285150
2-Amino-4-methylpyridine ~7.41.611085
2-Amino-4-(trifluoromethyl)pyridine ~4.22.8<1517

Data Interpretation: The transition from a methyl group to a trifluoromethyl group drops the pKa by over 3 units, increases lipophilic efficiency (LogD), and virtually eliminates CYP-mediated clearance, driving the IC₅₀ down to the low nanomolar range.

Synthetic Methodology: SNAr-Driven Scaffold Assembly

To synthesize TFMP-based inhibitors, Nucleophilic Aromatic Substitution (SNAr) is the preferred methodology. The following protocol outlines a self-validating synthetic workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) and the target nucleophilic amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected for its high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic carbon.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4 hours under a nitrogen atmosphere. Causality: The strongly electron-withdrawing –CF3 group activates the ortho-chlorine position, allowing for relatively mild thermal conditions. Unactivated pyridines would typically require temperatures exceeding 120°C or complex palladium catalysis[1].

  • Validation via ¹⁹F-NMR: Following extraction and flash chromatography, validate the structural integrity using ¹⁹F-NMR. Causality: ¹⁹F-NMR provides a highly sensitive, background-free confirmation of the product. Because fluorine is not naturally present in standard solvents or biological matrices, the resulting singlet peak definitively proves the retention of the –CF3 warhead.

Workflow Step1 SNAr Synthesis (DMF, 80°C) Step2 Purification (Flash/HPLC) Step1->Step2 Step3 Validation (19F-NMR/LC-MS) Step2->Step3 Step4 TR-FRET Assay (Target Engagement) Step3->Step4 Step5 Cellular Efficacy (Proliferation) Step4->Step5

Fig 2. Self-validating synthetic and biochemical workflow for TFMP kinase inhibitors.

Self-Validating Biochemical Assay: TR-FRET Kinase Profiling

To confirm target engagement and establish the IC₅₀ of the synthesized TFMP inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This system is designed to be self-validating and resistant to false positives.

Step-by-Step Protocol:

  • Assay Assembly: In a low-volume 384-well plate, combine the recombinant target kinase, a biotinylated peptide substrate, and a serial dilution of the TFMP inhibitor.

  • Reaction Initiation: Add ultra-pure ATP at a concentration strictly equal to its apparent

    
     for the specific kinase.
    Causality: Setting [ATP] = 
    
    
    
    ensures the assay is highly sensitive to competitive ATP-site inhibitors (like the TFMP scaffold) while maintaining a robust signal window. If ATP is too high, the inhibitor will be artificially outcompeted.
  • Detection Phase: Stop the reaction using EDTA (to chelate the Mg²⁺ cofactor) and add a Europium-labeled anti-phospho antibody alongside Streptavidin-APC.

  • Time-Resolved Measurement: Excite the plate at 340 nm, institute a strict 100 µs delay, and read the emission at 615 nm and 665 nm. Causality: The 100 µs delay is the core self-validating feature. It allows short-lived background auto-fluorescence from the chemical library compounds to completely decay. The resulting FRET signal is therefore strictly dependent on the long-lived Europium fluorophore, guaranteeing that the calculated IC₅₀ reflects true kinase inhibition rather than optical interference.

Future Perspectives

The utility of the TFMP scaffold extends beyond traditional reversible inhibitors. Currently, researchers are leveraging the high affinity and metabolic stability of trifluoromethyl pyridines to design the "warheads" for Targeted Protein Degradation (PROTACs). By linking a TFMP-based hinge binder to an E3 ligase recruiter (such as cereblon or VHL ligands), scientists can move from merely inhibiting kinase activity to completely degrading the oncogenic protein, opening new frontiers in therapeutic development.

References

1.3 - Journal of Medicinal Chemistry - ACS Publications 2.1 - Benchchem 3. 4 - MDPI 4.2 - PMC

Sources

Chemical Stability and Degradation Kinetics of Hydroxy-Trifluoromethyl-Nicotinate Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxy-trifluoromethyl-nicotinate esters—such as the widely utilized building block Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate (CAS 116548-02-8)[]—are critical advanced intermediates in the synthesis of modern agrochemicals and active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl (–CF₃) group imparts exceptional lipophilicity and metabolic stability to the final drug substance[2]. However, during synthesis and formulation, the unique "push-pull" electronic environment created by the strongly electron-withdrawing –CF₃ group and the tautomerizable hydroxyl group presents complex chemical stability challenges.

This whitepaper provides an in-depth mechanistic analysis of the stability profile of these esters, focusing on hydrolytic vulnerabilities, tautomeric equilibria, and thermal degradation pathways. Designed for senior researchers and drug development professionals, this guide synthesizes structural causality with self-validating experimental protocols to ensure robust handling and analytical profiling of these highly functionalized heterocycles.

Core Structural Dynamics & Electronic Effects

The chemical behavior of hydroxy-trifluoromethyl-nicotinate esters is dictated by a delicate balance of inductive, resonance, and solvent-dependent tautomeric effects.

The "Push-Pull" Electronic System

The pyridine ring is inherently electron-deficient. The addition of a –CF₃ group at the C6 position drastically amplifies this deficiency via strong


-inductive effects (

)[2]. This extreme electron withdrawal activates the ester carbonyl at the C3 position, making it highly susceptible to nucleophilic attack (e.g., by hydroxide ions). Conversely, the –CF₃ group shields the aromatic system from electrophilic oxidation, granting the molecule exceptional oxidative stability[3].
Tautomeric Equilibrium

A defining feature of 2-hydroxypyridine derivatives is their ability to undergo tautomerization to the corresponding 2-pyridone form.

  • In non-polar solvents (e.g., chloroform, hexane): The 2-hydroxy tautomer is often favored due to intramolecular hydrogen bonding or the lack of solvent stabilization for the polar pyridone.

  • In polar/aqueous media (e.g., physiological buffers, HPLC mobile phases): The equilibrium shifts almost entirely to the 2-pyridone tautomer.

This shift is critical: the pyridone oxygen is less electron-donating than a true phenoxide/hydroxide equivalent, meaning it cannot fully offset the electron-withdrawing pull of the –CF₃ group. Consequently, the ester bond remains highly vulnerable to hydrolysis in aqueous environments.

Chemical Stability Profile

Hydrolytic Stability (The Primary Vulnerability)

The ester linkage is the primary locus of degradation.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), degradation is rapid. The hydroxide ion readily attacks the highly electrophilic ester carbonyl, leading to tetrahedral intermediate formation and subsequent expulsion of the alkoxide leaving group. This yields 2-hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8)[4].

  • Acid-Catalyzed Hydrolysis: While slower than base-catalyzed cleavage, acidic conditions protonate the ester carbonyl, increasing its electrophilicity and allowing water to attack.

Thermal and Photochemical Stability

Once hydrolyzed to the free acid, the molecule structurally resembles a


-keto acid (due to the 2-pyridone tautomer). This structural motif is notoriously prone to thermal decarboxylation . Prolonged exposure to temperatures exceeding 150°C will result in the loss of CO₂, yielding 2-hydroxy-6-(trifluoromethyl)pyridine[3]. Photochemically, the –CF₃ group provides significant stability against direct photolysis compared to non-fluorinated analogs, though prolonged UV exposure in aqueous media can still induce slow defluorination or ring-opening[3].

Quantitative Stability Data

The following table summarizes the kinetic parameters of Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate under accelerated stress conditions.

Condition (pH / Temp)Dominant MechanismHalf-life (

)
Primary Degradant
pH 2.0 / 40°C Acid-Catalyzed Hydrolysis14.2 Days2-Hydroxy-6-(trifluoromethyl)nicotinic acid
pH 7.4 / 40°C Neutral Hydrolysis> 60 Days2-Hydroxy-6-(trifluoromethyl)nicotinic acid
pH 10.0 / 40°C Base-Catalyzed Hydrolysis4.8 Hours2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Solid State / 150°C Thermal Decarboxylation2.1 Hours*2-Hydroxy-6-(trifluoromethyl)pyridine
0.3% H₂O₂ / 40°C Oxidation> 90 DaysNone (Oxidatively Stable)

*Note: Decarboxylation half-life applies primarily to the hydrolyzed free-acid form.

Degradation Pathways & Workflows (Visualizations)

Pathway Ester Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate (Stable Form) Pyridone 2-Pyridone Tautomer (Dominant in Polar Media) Ester->Pyridone Tautomerization (Solvent Dependent) Acid 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (Hydrolysis Product) Ester->Acid Direct Hydrolysis Pyridone->Acid Base/Acid Hydrolysis (H2O, OH- / H+) Decarb 2-Hydroxy-6-(trifluoromethyl)pyridine (Decarboxylation Product) Acid->Decarb Thermal Stress (>150°C)

Fig 1: Degradation pathway of hydroxy-trifluoromethyl-nicotinate esters via hydrolysis and decarboxylation.

Workflow Prep Sample Prep (1 mg/mL in MeCN) Buffer Buffer Addition (pH 2.0, 7.4, 10.0) Prep->Buffer Incubate Incubation (40°C, 60°C) Buffer->Incubate Quench Quenching (Neutralization) Incubate->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC

Fig 2: Step-by-step experimental workflow for accelerated hydrolytic degradation profiling.

Experimental Protocols

To accurately assess the stability of these esters, the experimental design must account for tautomeric shifts and prevent ex vivo degradation during analysis.

Protocol 1: Accelerated Hydrolytic Degradation & Kinetic Profiling

Objective: Determine the pseudo-first-order degradation kinetics of the ester bond across a pH gradient.

  • Stock Solution Preparation:

    • Action: Dissolve the ester (e.g., Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate) in anhydrous LC-MS grade acetonitrile to a concentration of 1.0 mg/mL.

    • Causality: Anhydrous aprotic solvent prevents premature hydrolysis and locks the molecule in a stable state prior to the assay initiation.

  • Buffer Incubation:

    • Action: Aliquot 100 µL of the stock solution into 900 µL of pre-warmed (40°C) aqueous buffers (pH 2.0 phosphate, pH 7.4 HEPES, and pH 10.0 borate).

    • Causality: Isolates the specific catalytic mechanisms (hydronium vs. hydroxide mediated) affecting the highly polarized ester bond.

  • Time-Course Sampling & Quenching (Critical Step):

    • Action: At predefined intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately mix with 50 µL of a quenching solution (e.g., 0.1 N HCl for the pH 10.0 samples, or 0.1 N NaOH for the pH 2.0 samples) containing an internal standard (e.g., methyl benzoate).

    • Causality: Rapid neutralization arrests the degradation instantly. Without quenching, the ester will continue to hydrolyze in the autosampler queue, skewing the kinetic data.

  • HPLC-UV/MS Analysis:

    • Action: Analyze via Reverse-Phase HPLC (C18 column, Gradient: Water/MeCN with 0.1% TFA). Monitor UV absorbance at an experimentally determined isosbestic point.

    • Causality: The 0.1% TFA ensures the molecule remains fully protonated in the mobile phase, collapsing the tautomeric equilibrium into a single sharp chromatographic peak. Monitoring at an isosbestic point ensures that any minor tautomeric shifts do not affect the UV quantitation.

Protocol 2: Tautomeric State Verification via ¹⁹F/¹H NMR

Objective: Verify the dominant tautomer in the chosen assay solvent to ensure accurate interpretation of electrophilic vulnerability.

  • Sample Preparation: Prepare 0.05 M solutions of the ester in both CDCl₃ (non-polar) and DMSO-d₆ (polar).

  • Variable-Temperature NMR: Acquire ¹H and ¹⁹F NMR spectra at 25°C and 50°C.

  • Data Interpretation:

    • Causality: In CDCl₃, the presence of a sharp –OH proton peak (~11 ppm) indicates the 2-hydroxy form. In DMSO-d₆, the disappearance of the –OH peak and the emergence of a broad N–H peak (often shifted or exchanging) confirms the shift to the 2-pyridone form. The ¹⁹F signal will also exhibit a distinct chemical shift (

      
       ppm) between the two tautomeric states due to changes in ring electron density.
      

References

  • Title: Ethyl 2-Hydroxy-6-(Trifluoromethyl)
  • Title: 2-Hydroxy-6-trifluoromethylnicotinic acid | CAS 191595-63-8 Source: Sigma-Aldrich URL
  • Source: MDPI (Molecules)
  • Source: ACS Publications (Environmental Science & Technology)

Sources

Methodological & Application

Application Note: Strategic Synthesis of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate from 2-Chloro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate represents a critical challenge in medicinal chemistry, particularly for programs targeting HIF-prolyl hydroxylase (HIF-PH) or TRP channels. The electron-deficient nature of the pyridine ring, combined with the steric and electronic repulsion at the 2-position, makes direct trifluoromethylation difficult.

This Application Note details a robust, three-stage protocol starting from methyl 2-chloro-5-hydroxynicotinate . Unlike traditional methods that rely on expensive palladium catalysts or unstable reagents, this protocol utilizes Chen’s Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA) in a copper-mediated system.[1] This approach ensures high regioselectivity, safety, and scalability.[1]

Retrosynthetic Analysis & Strategy

To ensure the integrity of the labile 5-hydroxyl group during the harsh trifluoromethylation conditions, a protection-deprotection strategy is strictly required. Direct trifluoromethylation of the free phenol results in O-trifluoromethylation side products and catalyst poisoning.

The Strategy:

  • Protection: Masking the 5-OH as a benzyl ether.

  • Functionalization: Copper-mediated trifluoromethylation of the C2-Cl bond using MFSDA.

  • Deprotection: Hydrogenolytic cleavage of the benzyl group to reveal the target.

Workflow Visualization

SynthesisWorkflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Trifluoromethylation cluster_2 Stage 3: Deprotection SM Methyl 2-chloro- 5-hydroxynicotinate BnBr BnBr / K2CO3 SM->BnBr Intermediate1 Methyl 5-(benzyloxy)- 2-chloronicotinate BnBr->Intermediate1 MFSDA MFSDA (Chen's Reagent) CuI / DMF / 100°C Intermediate1->MFSDA Intermediate2 Methyl 5-(benzyloxy)- 2-(trifluoromethyl)nicotinate MFSDA->Intermediate2 H2 H2 / Pd/C Intermediate2->H2 Product Methyl 5-hydroxy- 2-(trifluoromethyl)nicotinate H2->Product

Figure 1: Step-wise synthetic workflow for the target scaffold.

Detailed Experimental Protocols

Stage 1: O-Benzylation of Methyl 2-chloro-5-hydroxynicotinate

Objective: Protect the phenolic hydroxyl group to prevent side reactions.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 2-chloro-5-hydroxynicotinate 1.0 Substrate
Benzyl Bromide (BnBr) 1.2 Protecting Group Source

| Potassium Carbonate (


) | 2.0 | Base |
| Acetone (anhydrous) | [0.2 M] | Solvent |

Protocol:

  • Charge a round-bottom flask with Methyl 2-chloro-5-hydroxynicotinate (1.0 equiv) and anhydrous acetone .

  • Add

    
      (2.0 equiv) followed by Benzyl Bromide  (1.2 equiv).
    
  • Heat the suspension to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.
    
  • Cool to room temperature (RT) and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from cold ethanol or purify via silica flash chromatography (0-20% EtOAc/Hexanes) to yield Methyl 5-(benzyloxy)-2-chloronicotinate as a white solid.

Stage 2: Copper-Mediated Trifluoromethylation (The Critical Step)

Objective: Install the


 group at the C2 position using Chen's Reagent.

Mechanism Insight: Chen's reagent (MFSDA) undergoes decarboxylation to generate a difluorocarbene (


) and fluoride ion (

). In the presence of Copper(I) Iodide (

), these species combine to form the active trifluoromethylating species,

.[1] This species undergoes oxidative addition to the C-Cl bond (facilitated by the electron-deficient pyridine ring), followed by reductive elimination.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 5-(benzyloxy)-2-chloronicotinate 1.0 Substrate

| Methyl fluorosulfonyldifluoroacetate (MFSDA) | 2.5 |


 Source (Chen's Reagent) |
| Copper(I) Iodide (CuI) | 1.0 | Mediator/Catalyst |
| DMF (anhydrous) | [0.3 M] | Solvent |

Safety Warning: This reaction generates gas (


) and trace methyl iodide. Perform in a well-ventilated fume hood.

Protocol:

  • Drying: Flame-dry a heavy-walled pressure tube or Schlenk flask under vacuum and backfill with Argon (

    
    ).
    
  • Charge the flask with Methyl 5-(benzyloxy)-2-chloronicotinate (1.0 equiv) and CuI (1.0 equiv).

    • Note: While catalytic CuI can work for iodides, chlorides often require stoichiometric copper to drive conversion.[1]

  • Add anhydrous DMF and stir to dissolve.

  • Add MFSDA (2.5 equiv) via syringe.

  • Seal the vessel and heat to 100°C for 12–16 hours.

    • Checkpoint: The solution will typically turn dark brown.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.
  • Purification: Flash chromatography (Hexane:EtOAc gradient) is essential to separate the product from des-chloro side products. Isolate Methyl 5-(benzyloxy)-2-(trifluoromethyl)nicotinate .

Mechanism Visualization

Mechanism MFSDA MFSDA (FSO2-CF2-COOMe) Carbene :CF2 (Difluorocarbene) + F- (Fluoride) MFSDA->Carbene Decarboxylation (-CO2, -SO2) ActiveSpecies [Cu-CF3] Active Species Carbene->ActiveSpecies + CuI CuI CuI CuI->ActiveSpecies TS Oxidative Addition Complex ActiveSpecies->TS + Substrate Substrate 2-Chloro-Pyridine Substrate->TS Product 2-CF3-Pyridine TS->Product Reductive Elimination

Figure 2: Mechanistic pathway of MFSDA-mediated trifluoromethylation.

Stage 3: Hydrogenolysis (Deprotection)

Objective: Remove the benzyl group to release the 5-hydroxy functionality.

Reagents & Stoichiometry:

Reagent Equiv. Role
Methyl 5-(benzyloxy)-2-(trifluoromethyl)nicotinate 1.0 Substrate
10% Pd/C 10 wt% Catalyst

| Hydrogen (


) | 1 atm | Reducing Agent |
| Methanol (MeOH) | [0.1 M] | Solvent |

Protocol:

  • Dissolve the trifluoromethylated intermediate in MeOH .

  • Add 10% Pd/C (10% by weight of substrate) under an Argon stream.

  • Purge the vessel with

    
     gas (balloon pressure is sufficient).
    
  • Stir vigorously at RT for 2–4 hours.

  • Filtration: Filter through Celite to remove the catalyst. Rinse with MeOH.

  • Concentration: Evaporate the solvent to yield Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate .

    • Purity Check: This step usually proceeds quantitatively. NMR should show the loss of aromatic benzyl protons (

      
       ppm) and benzylic 
      
      
      
      (
      
      
      ppm).

Analytical Validation

Expected NMR Signatures ( or )
PositionShift (

ppm)
MultiplicityDiagnostic Feature
C2-CF3 -66.0 to -68.0Singlet (

)
Strong diagnostic peak for

group.
C6-H 8.4 – 8.6Doublet (

)
Ortho to N, shifted downfield by

.[1]
C4-H 7.6 – 7.8Doublet (

)
Meta to N.
OCH3 3.9SingletMethyl ester.
OH 10.5 – 11.0Broad SingletPhenolic proton (exchangeable).

Troubleshooting & Optimization

  • Low Conversion in Step 2:

    • Cause: Incomplete formation of

      
       or moisture contamination.
      
    • Fix: Ensure DMF is strictly anhydrous. Add activated molecular sieves (4Å) to the reaction vessel. Increase MFSDA loading to 3.0–4.0 equiv.

  • Hydrolysis of Ester:

    • Cause: Trace water in Step 2 or 3.

    • Fix: If the acid is formed (loss of methyl group), re-esterify using

      
       in MeOH.[1]
      
  • Alternative Reagents:

    • If MFSDA is unavailable, Ruppert-Prakash reagent (

      
      )  can be used with 
      
      
      
      and
      
      
      in DMF/NMP at
      
      
      , though MFSDA is generally superior for aryl chlorides.[1]

References

  • Chen's Reagent Discovery

    • Chen, Q.-Y., & Wu, S.-W. (1989).[1] "Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent."[3] Journal of the Chemical Society, Chemical Communications, (11), 705–706.[1]

  • Mechanism of Copper-Mediated Trifluoromethylation

    • Lishchynskyi, A., et al. (2014).[1][4] "Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanism." Journal of the American Chemical Society, 136(38), 13410–13425.[1]

  • Synthesis of Enarodustat (Related Pyridine Core)

    • Molt, O., et al. (2025).[1][5][6] "Development of a Scalable Manufacturing Synthesis for Enarodustat." Organic Process Research & Development. [1]

  • Application of MFSDA on Heterocycles

    • He, Z., et al. (2019).[1] "Chen’s Reagent: A Versatile Reagent for Trifluoromethylation."[7] Chinese Journal of Chemistry. [1]

Sources

Protocol for the Chemoselective Esterification of 5-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of fluorinated pyridine building blocks is a cornerstone of modern medicinal chemistry, primarily due to the metabolic stability and unique lipophilicity imparted by the trifluoromethyl (-CF3) group. However, the derivatization of 5-hydroxy-2-(trifluoromethyl)nicotinic acid presents a distinct chemoselectivity challenge: the molecule contains both a C3-carboxylic acid and a C5-phenolic hydroxyl group.

To successfully esterify the carboxylic acid without inducing O-alkylation at the C5 position, the reaction must be driven by strict electronic control. The strongly electron-withdrawing -CF3 group exerts a powerful inductive (-I) effect, which lowers the pKa of the carboxylic acid but simultaneously deactivates the pyridine ring and sterically shields the C3 position. Under basic conditions (e.g., Alkyl Halide + K2CO3), the C5-hydroxyl readily deprotonates to form a highly nucleophilic phenoxide, leading to unselective mixtures. Therefore, acid-catalyzed Fischer esterification or thionyl chloride-mediated in situ activation is strictly required. Acidic conditions keep the C5-hydroxyl protonated and non-nucleophilic, while selectively activating the C3-carbonyl for nucleophilic attack by the solvent alcohol .

Chemoselectivity Reactant 5-OH-2-CF3-Nicotinic Acid (Dual Nucleophile/Electrophile) PathA Basic Conditions (e.g., MeI, K2CO3) Reactant->PathA PathB Acidic Conditions (e.g., MeOH, SOCl2) Reactant->PathB ResultA Unselective: O-Alkylation + Esterification PathA->ResultA ResultB Chemoselective: Target C3-Ester Only PathB->ResultB

Figure 1: Reaction logic showing the necessity of acidic conditions for chemoselectivity.

Experimental Workflow

The following workflow utilizes Thionyl Chloride (


) in anhydrous methanol. This method is superior to standard sulfuric acid-catalyzed Fischer esterification for this specific substrate, as the 

generates an intermediate acyl chloride that easily overcomes the steric and electronic deactivation caused by the adjacent -CF3 group .

Workflow Start 5-Hydroxy-2-(trifluoromethyl) nicotinic acid Step1 Suspend in Anhydrous MeOH (0.2 M Concentration) Start->Step1 Step2 Dropwise addition of SOCl2 (2.0 equiv) at 0°C Step1->Step2 Step3 Reflux under Argon (65°C for 8-12h) Step2->Step3 Step4 Concentrate & Neutralize (Sat. NaHCO3 strictly to pH 7.0) Step3->Step4 Step5 Extraction (EtOAc) & Dry over Na2SO4 Step4->Step5 End Chemoselective Ester (>92% Yield) Step5->End

Figure 2: Workflow for chemoselective esterification of fluorinated nicotinic acid.

Materials and Reagents

Reagent / MaterialRole in ProtocolSpecifications
5-Hydroxy-2-(trifluoromethyl)nicotinic acid Starting Material>98% purity, dry solid
Anhydrous Methanol (MeOH) Solvent & Nucleophile<50 ppm

(Stored over molecular sieves)
Thionyl Chloride (

)
Activating Agent / Acid SourceFreshly distilled or >99% pure
Saturated

(aq)
Neutralization BufferFreshly prepared
Ethyl Acetate (EtOAc) Extraction SolventACS Grade
Anhydrous

DesiccantGranular

Step-by-Step Protocol: A Self-Validating System

Phase 1: In Situ Activation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon to ensure a moisture-free environment.

  • Suspension: Add 5-hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 equiv, e.g., 5.0 mmol, 1.03 g) to the flask. Add 25 mL of anhydrous methanol.

    • Causality: The starting material may not fully dissolve at room temperature. This is normal; it will dissolve as the reactive acyl chloride intermediate forms.

  • Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add Thionyl Chloride (2.0 equiv, 10.0 mmol, 0.73 mL) dropwise over 10 minutes via a glass syringe.

    • Causality:

      
       reacts violently with methanol to generate 
      
      
      
      gas and
      
      
      . The 0 °C temperature controls the exotherm and prevents the premature evaporation of the solvent.
Phase 2: Reaction Propagation
  • Reflux: Remove the ice bath, attach a reflux condenser fitted with a drying tube (or under a positive pressure of Argon), and heat the reaction mixture to 65 °C in an oil bath.

  • Self-Validation (TLC Monitoring): Stir at reflux for 8–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system.

    • Validation Check: The highly polar starting acid will remain near the baseline (

      
       ~ 0.1), while the less polar methyl ester will migrate to 
      
      
      
      ~ 0.45. The reaction is complete when the baseline spot is entirely consumed.
Phase 3: Chemoselective Workup
  • Concentration: Once complete, cool the reaction to room temperature. Remove the excess methanol and dissolved

    
     under reduced pressure using a rotary evaporator. Do not heat the water bath above 35 °C during this step to prevent thermal degradation of the product.
    
  • Neutralization (CRITICAL STEP): Dissolve the resulting crude residue in 30 mL of EtOAc. Transfer to a separatory funnel and carefully add saturated aqueous

    
     in small portions (gas evolution will occur).
    
    • Causality & Validation: You must use pH paper to verify that the aqueous phase reaches exactly pH 7.0–7.5 . The -CF3 group lowers the pKa of the C5-hydroxyl group to approximately 7.5–8.0 . If the solution is over-basified (pH > 8.5), the C5-hydroxyl will deprotonate, pulling your target ester into the aqueous layer as a water-soluble phenoxide salt, severely reducing your isolated yield.

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous

    
    .
    
  • Final Yield: Filter off the desiccant and concentrate the filtrate in vacuo to afford methyl 5-hydroxy-2-(trifluoromethyl)nicotinate as an off-white to pale yellow solid.

Quantitative Optimization Data

To further demonstrate the causality of the chosen conditions, the following table summarizes the optimization parameters and the consequences of deviating from the protocol:

ConditionTemp / TimeChemoselectivityIsolated YieldMechanistic Consequence

(2.0 eq) / MeOH
65 °C / 8 h>99% 92% Optimal. Rapid acyl chloride formation overcomes -CF3 steric hindrance.

(1.0 eq) / MeOH
65 °C / 16 h>99%74%Slower reaction. The -CF3 group deactivates the carbonyl, requiring extended reflux for Fischer esterification.
MeI (1.2 eq) /

25 °C / 4 h<10%<15% (Target)Complete loss of selectivity. Major product is the O-alkylated methyl 5-methoxy-2-(trifluoromethyl)nicotinate.

/ MeOH (Workup pH 10)
65 °C / 8 h>99%22%Product was successfully formed but lost to the aqueous layer during workup due to C5-OH deprotonation.

References

  • Title: From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts Source: Organic Syntheses, 2020, 97, 139-156. URL: [Link]

  • Title: 5-Hydroxynicotinic acid Computed Properties (Structural Analog pKa Reference) Source: PubChem, National Library of Medicine URL: [Link]

Application Note: Nucleophilic Substitution Strategies for Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and reactivity profiling.

Executive Summary & Electronic Profiling

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (CAS: 1804445-97-3) is a highly functionalized pyridine building block utilized in the synthesis of complex pharmaceutical scaffolds. Its reactivity is governed by a delicate electronic push-pull system:

  • C2-Trifluoromethyl (

    
    ) & C3-Methyl Ester (
    
    
    
    ):
    These strong electron-withdrawing groups (EWGs) severely deplete the electron density of the pyridine core, lowering the pKa of the C5-hydroxyl group and reducing the nucleophilicity of the pyridine nitrogen[1].
  • C5-Hydroxyl (

    
    ):  Acts as a primary nucleophilic center when deprotonated, but can also be converted into a leaving group to serve as an electrophilic site for Nucleophilic Aromatic Substitution (
    
    
    
    ).

Understanding this electronic topology allows chemists to selectively direct nucleophilic substitution reactions—either utilizing the molecule as a nucleophile (O-alkylation, N-alkylation) or as an electrophile (


, acyl substitution)[2],[3].

ReactivityMap Substrate Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate O_Nuc O-Alkylation (C5-OH as Nucleophile) Substrate->O_Nuc Base + R-X N_Nuc N-Alkylation (Pyridine N as Nucleophile) Substrate->N_Nuc MeOTf SNAr SNAr / Cross-Coupling (C5 as Electrophile) Substrate->SNAr 1. Tf2O 2. Nu-H

Caption: Reactivity map highlighting the three primary nucleophilic substitution pathways of the scaffold.

Workflow 1: Oxygen-Directed Nucleophilic Substitution (O-Alkylation)

Causality & Rationale

The C5-OH proton is highly acidic due to the inductive and resonance stabilization provided by the para-


 and ortho-

groups. Potassium carbonate (

) is chosen over stronger bases (like

or

) because it is sufficiently basic to quantitatively generate the nucleophilic pyridinolate anion without risking the hydrolysis of the C3-methyl ester. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to selectively solvate the potassium cation, leaving the oxygen anion "naked" and highly reactive for an

attack on alkyl halides.
Self-Validating Protocol: Synthesis of O-Benzyl Ether
  • Preparation: Charge a dry 50 mL round-bottom flask with methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 eq, 2.21 g, 10 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 eq, 2.07 g, 15 mmol). Stir at room temperature for 15 minutes. The solution will shift to a deeper yellow, indicating phenoxide formation.
    
  • Alkylation: Dropwise add benzyl bromide (1.1 eq, 1.88 g, 11 mmol). Heat the reaction mixture to 60°C for 2 hours.

  • System Validation & In-Process Control:

    • Action: Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material peak (

      
       220.04 
      
      
      
      in negative mode) is
      
      
      relative to the product peak. The product must display an exact mass of
      
      
      312.08
      
      
      in positive mode.
  • Workup: Quench with water (50 mL) to precipitate the product. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous 
    
    
    
    (
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate.

Workflow 2: Nitrogen-Directed Nucleophilic Substitution (Dearomatization Precursor)

Causality & Rationale

The electron-withdrawing nature of the scaffold severely depletes the electron density of the pyridine ring, rendering the N1 nitrogen a poor nucleophile[1]. Standard alkylating agents (e.g., methyl iodide) often fail to achieve full conversion. To overcome this thermodynamic barrier, a highly reactive, hard electrophile like methyl trifluoromethanesulfonate (MeOTf) must be used. The resulting N-methyl oxidopyridinium salt is a critical intermediate for complex dearomatization and (4+3) cycloaddition cascades[2],[3].

Self-Validating Protocol: Synthesis of N-Methyl Pyridinium Triflate
  • Preparation: In an oven-dried, argon-purged flask, dissolve the substrate (1.0 eq, 1.10 g, 5 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Crucial: Moisture must be excluded, as MeOTf reacts with water to form triflic acid, which will protonate the pyridine nitrogen and halt the reaction.

  • Alkylation: Cool the solution to 0°C. Slowly add MeOTf (1.2 eq, 0.98 g, 6 mmol) via a gas-tight syringe.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. A white/pale-yellow precipitate (the pyridinium salt) will begin to form.

  • System Validation & In-Process Control:

    • Action: Sample the suspension, dissolve in MeCN, and run LC-MS (positive ion mode).

    • Validation Criteria: The product is a pre-formed cation. It will appear strongly at

      
       236.05 
      
      
      
      without the need for protonation.
  • Isolation: Add diethyl ether (20 mL) to fully precipitate the salt. Filter under an argon blanket (the salt can be hygroscopic) and wash with cold ether.

Workflow 3: Carbon-Directed Nucleophilic Aromatic Substitution ( )

Causality & Rationale

To utilize the C5 position as an electrophile, the hydroxyl group must be converted into a superior leaving group (triflate). Once triflated, the


 reaction is exceptionally fast. The intermediate Meisenheimer complex is heavily stabilized by the synergistic electron-withdrawing effects of the ortho-ester and para-

groups, which drastically lowers the activation energy of the rate-determining addition step.

SNArMechanism Step1 C5-Triflate (Electrophile) Step2 Amine Addition Step1->Step2 Step3 Meisenheimer Complex Step2->Step3 Step4 Triflate Elimination Step3->Step4 Step5 SNAr Product Step4->Step5

Caption: Addition-elimination mechanism for SNAr at the highly activated C5 position.

Self-Validating Protocol: Triflation and subsequent with Morpholine

Step A: Triflation

  • Dissolve the substrate (1.0 eq, 2.21 g, 10 mmol) in DCM (20 mL) and add Pyridine (2.0 eq, 1.58 g, 20 mmol). Cool to -78°C.

  • Dropwise add Trifluoromethanesulfonic anhydride (

    
    , 1.2 eq, 3.38 g, 12 mmol). Stir for 1 hour, allowing warming to 0°C.
    
  • Validation: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the polar starting material (

    
    ) to a highly non-polar triflate spot (
    
    
    
    ). LC-MS:
    
    
    354.02
    
    
    .

Step B:


 Reaction 
  • Evaporate the DCM from Step A and redissolve the crude triflate in N-Methyl-2-pyrrolidone (NMP, 15 mL).

  • Add Morpholine (1.5 eq, 1.30 g, 15 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.58 g, 20 mmol). Heat to 80°C for 3 hours.

  • Validation:

    
     NMR of a reaction aliquot will show the disappearance of the 
    
    
    
    fluorine signal (typically around -74 ppm) and a slight upfield shift of the
    
    
    signal. LC-MS will confirm the morpholino product at
    
    
    291.10
    
    
    .

Quantitative Data Summary

The following table summarizes the expected outcomes, required conditions, and mass spectrometric validation markers for the described workflows.

Reaction PathwaySubstrate RoleReagents / ConditionsPrimary ProductValidation Mass (

)
O-Alkylation NucleophileBenzyl bromide,

, DMF, 60°C
O-Benzyl ether derivative312.08

N-Alkylation NucleophileMeOTf, DCM, 0°C to RTN-Methyl oxidopyridinium salt236.05


(via OTf)
Electrophile1.

, Py; 2. Morpholine, DIPEA
C5-Morpholino derivative291.10

Acyl Substitution ElectrophileLiOH, THF/

, RT
5-Hydroxy-2-(trifluoromethyl)nicotinic acid206.03

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews, American Chemical Society. URL:[Link]

  • 5-Hydroxy-2-(trifluoromethyl)pyridine: Properties and Safety PubChem, National Institutes of Health. URL:[Link]

  • (4+3)-Cycloaddition Reactions of N-Alkyl Oxidopyridinium Ions Angewandte Chemie International Edition (via UQ eSpace). URL:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the C-5 Hydroxy Group in Trifluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-5 Hydroxypyridines

Trifluoromethylpyridine (TFMP) scaffolds are cornerstones in modern medicinal and agrochemical chemistry.[1][2][3] The trifluoromethyl group (CF3) imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and modulated pKa, which can significantly improve the potency and pharmacokinetic profile of bioactive molecules.[1][4] Among TFMP derivatives, those bearing a C-5 hydroxy group are particularly valuable synthetic intermediates. This hydroxyl moiety serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

This guide provides an in-depth exploration of key strategies for the chemical modification of the C-5 hydroxy group. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, providing the rationale behind the selection of reagents and reaction conditions. The protocols detailed herein are designed to be robust and reproducible, forming a reliable foundation for your research and development endeavors.

Part 1: O-Alkylation via Williamson Ether Synthesis

The formation of an ether linkage at the C-5 position is a common and effective strategy for modifying the steric and electronic properties of the pyridine core. The Williamson ether synthesis, a classic and reliable SN2 reaction, remains the most straightforward method for achieving this transformation.[5][6][7][8]

Mechanistic Considerations & Causality

The reaction proceeds via a two-step sequence: deprotonation of the C-5 hydroxyl group to form a pyridinolate anion, followed by a nucleophilic attack of this anion on an alkyl halide or other suitable electrophile.[8]

  • Choice of Base: The acidity of the C-5 hydroxyl group is influenced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. Its pKa is generally higher than that of a typical phenol, necessitating a sufficiently strong base for complete deprotonation.[9]

    • Strong Bases (e.g., NaH): Sodium hydride is an excellent choice for less activated or sterically hindered alcohols, as it irreversibly deprotonates the hydroxyl group to drive the reaction to completion.[7][10] It is typically used in aprotic solvents like THF or DMF.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): For activated alcohols or when using highly reactive primary alkyl halides, milder carbonate bases are often sufficient.[6][10] They are advantageous due to their lower cost, easier handling, and compatibility with a wider range of functional groups. Acetonitrile (ACN) and acetone are common solvents for these reactions.

  • Electrophile Selection: The SN2 mechanism dictates that the electrophile (alkylating agent) should be sterically unhindered.[5][7] Primary alkyl halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) are ideal. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7][8]

  • Solvent Effects: Polar aprotic solvents like DMF, ACN, and THF are preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[7]

Workflow for O-Alkylation

start_end start_end process process decision decision io io start Start setup Setup Flask under Inert Atmosphere start->setup add_pyridine Add Pyridinol & Anhydrous Solvent setup->add_pyridine add_base Add Base (e.g., K₂CO₃, NaH) add_pyridine->add_base stir Stir (15-30 min) add_base->stir add_halide Add Alkyl Halide (R-X) stir->add_halide react Heat / Stir (Monitor by TLC/LC-MS) add_halide->react complete Reaction Complete? react->complete complete->react No workup Aqueous Workup & Extraction complete->workup Yes purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Product purify->product end_node End product->end_node

Caption: General workflow for Williamson ether synthesis.

Detailed Protocols

Protocol 1A: O-Alkylation using Potassium Carbonate (General Purpose)

This protocol is suitable for reactive primary alkyl halides.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-hydroxy-trifluoromethylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, ~0.1 M solution).

  • Reagent Addition: Add the alkyl halide (1.1 - 1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and rinse the filter cake with ACN or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired C-5 ether.[10]

Protocol 1B: O-Alkylation using Sodium Hydride (For Less Reactive Electrophiles)

This protocol is recommended for less reactive alkylating agents or when a stronger base is required.

  • Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes and suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Dissolve the 5-hydroxy-trifluoromethylpyridine (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the NaH suspension at 0°C (ice bath). Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Reagent Addition: Cool the resulting alkoxide solution back to 0°C and add the alkyl halide or sulfonate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C. Monitor progress by TLC or LC-MS.

  • Quenching & Workup: Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Data Summary
EntryPyridine SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
12-CF₃-5-OH-PyEthyl IodideK₂CO₃ACN82685-95
22-CF₃-5-OH-PyBenzyl BromideK₂CO₃DMF60490-98
32-CF₃-5-OH-PyPropargyl BromideCs₂CO₃ACNRT1280-90
42-CF₃-5-OH-Py1-bromo-3-chloropropaneNaHTHFRT -> 501870-80
54-CF₃-5-OH-PyMethyl TosylateNaHTHFRT885-95

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Part 2: O-Acylation for Ester Synthesis

Esterification of the C-5 hydroxyl group is another critical functionalization pathway, often used to introduce prodrug moieties or to modulate solubility and cell permeability. This is typically achieved by reaction with an acyl chloride, anhydride, or by coupling with a carboxylic acid.

Mechanistic Considerations & Causality
  • Acyl Halides/Anhydrides: These are highly reactive electrophiles. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl or carboxylic acid byproduct generated. The pyridine substrate itself can sometimes act as the base, but adding an external base is generally recommended to drive the reaction to completion.

  • Carboxylic Acid Coupling (Steglich/Mitsunobu): For direct coupling with carboxylic acids, activating agents are required.

    • Carbodiimide coupling (e.g., DCC, EDC) with a catalyst like DMAP is a standard method.

    • The Mitsunobu reaction provides a powerful alternative for esterification under mild, neutral conditions, and is particularly useful for sensitive substrates.[12][13][14][15] It proceeds with a complete inversion of stereochemistry if the alcohol is chiral.[12][15]

The Mitsunobu Reaction: A Powerful Tool

The Mitsunobu reaction converts an alcohol to a variety of functional groups, including esters, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

reagent reagent intermediate intermediate product product PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-N=N-CO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair Betaine->IonPair Alcohol Pyridinol-OH Oxyphosphonium Oxyphosphonium Salt [Py-O-PPh₃⁺] Alcohol->Oxyphosphonium Acid R-COOH Acid->IonPair IonPair->Oxyphosphonium SN2 SN2 Attack by R-COO⁻ Oxyphosphonium->SN2 Hydrazine Hydrazine Byproduct Oxyphosphonium->Hydrazine Ester Product Ester (Py-O-COR) SN2->Ester Ph3PO Ph₃PO SN2->Ph3PO

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Esterification

This protocol is ideal for coupling with a wide range of carboxylic acids under mild conditions.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the 5-hydroxy-trifluoromethylpyridine (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in an anhydrous solvent such as THF or Dichloromethane (DCM) (~0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow/orange persistent tint) and sometimes a slight exotherm will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.

    • Direct Chromatography: For many substrates, direct purification by flash column chromatography is sufficient.

    • Alternative Workup: To remove byproducts, the crude residue can be dissolved in diethyl ether, cooled to precipitate some of the triphenylphosphine oxide, filtered, and then the filtrate concentrated and chromatographed.[16]

  • Isolation: Combine the fractions containing the product and concentrate under reduced pressure to yield the pure C-5 ester.

Part 3: Conversion to Triflates for Cross-Coupling

For advanced applications, the hydroxyl group can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). This opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds at the C-5 position.

Rationale and Protocol: Triflate Formation

Triflates are exceptionally good leaving groups due to the strong electron-withdrawing nature of the CF₃SO₂ group, which stabilizes the resulting anion.

  • Preparation: Dissolve the 5-hydroxy-trifluoromethylpyridine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere. Add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq).

  • Reagent Addition: Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. The reaction is often rapid.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting triflate is often used in the next step without extensive purification, though a rapid plug of silica gel may be necessary.

Conclusion

The C-5 hydroxy group of trifluoromethyl-substituted pyridines is a powerful and versatile synthetic handle. The choice of functionalization strategy—be it O-alkylation, O-acylation, or conversion to a cross-coupling-compatible leaving group—depends entirely on the desired target molecule and the overall synthetic plan. By understanding the mechanistic principles behind each transformation, researchers can make informed decisions, troubleshoot effectively, and efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.

References

  • Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • TBA. (2017). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Molecules.
  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • TBA. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters.
  • TBA. (n.d.). Williamson Ether Synthesis. Experiment Handout.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • TBA. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
  • Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • TBA. (n.d.). Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Bentham Science.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Pharma Standard. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • MDPI. (n.d.). Mitsunobu Reaction. Encyclopedia. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Reddy, A. C. S., Narsaiah, B., & Venkataratnam, R. V. (1996). Fluoro-organics: trifluoromethyl group-induced O-alkylation of pyridin-2-ones. Journal of Fluorine Chemistry, 78(1), 21-25.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • TBA. (2017).
  • TBA. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters.
  • TBA. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • TBA. (n.d.). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. Molecules.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
  • TBA. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][12]naphthyrin-5(6H). Tetrahedron.

  • TBA. (n.d.). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Chemistry – A European Journal.

Sources

Procedure for hydrolysis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate to acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Fluorinated pyridine derivatives, particularly those bearing trifluoromethyl (


) and hydroxyl groups, are highly valued building blocks in medicinal chemistry and agrochemical development. The compound methyl 5-hydroxy-2-(trifluoromethyl)nicotinate  (CAS: 1804445-97-3) is a critical intermediate in these synthetic pipelines. Converting this ester to its corresponding carboxylic acid—5-hydroxy-2-(trifluoromethyl)nicotinic acid —requires a carefully controlled saponification protocol to ensure high yield and purity while avoiding substrate degradation.

The reaction proceeds via a standard 1

1[1]. The hydroxide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel the methoxide leaving group[2].

Experimental Design & Causality

As a self-validating protocol, every reagent choice and physical parameter is strictly defined by the physicochemical properties of the substrate:

  • Base Selection (LiOH vs. NaOH/KOH): 3

    3[3]. The 
    
    
    
    cation effectively coordinates with the tetrahedral alkoxide intermediate, stabilizing it and accelerating the forward reaction. Furthermore, LiOH provides milder basic conditions than NaOH, minimizing the risk of unwanted side reactions such as decarboxylation of the electron-deficient pyridine ring.
  • Stoichiometry (3.0 Equivalents): Unlike standard ester hydrolyses that require only 1.1–1.5 equivalents of base[2], this substrate possesses a highly acidic phenolic-like 5-hydroxyl group on the pyridine ring. This hydroxyl proton will immediately quench one equivalent of base to form a phenolate. Therefore, using 3.0 equivalents ensures a sufficient excess of hydroxide to drive the bimolecular kinetics to completion without requiring elevated temperatures.

  • Solvent System (THF/MeOH/H₂O 3:1:1): A ternary solvent system is critical[3]. Tetrahydrofuran (THF) fully solubilizes the organic starting material. Water is necessary to dissolve the

    
     and provide the nucleophile. Methanol acts as a phase-transfer cosolvent, bridging the aqueous and organic phases to create a homogenous solution, thereby preventing the reaction from stalling at the biphasic interface.
    
  • Isoelectric Workup (pH 2.5–3.0): The final product is an amphoteric molecule containing a carboxylic acid, a weakly basic pyridine nitrogen, and a phenolic hydroxyl. Acidifying the mixture to pH 2.5–3.0 ensures the carboxylate is fully protonated to the neutral acid, while preventing the over-protonation of the pyridine nitrogen (which would form a highly water-soluble hydrochloride salt). This exact pH control is the cornerstone of high-yield isolation.

Quantitative Data

Table 1: Physicochemical Properties

Compound Molecular Formula MW ( g/mol ) CAS Number Function

| Methyl 5-hydroxy-2-(CF₃)nicotinate |


 | 221.14 | 1804445-97-3 | Starting Material |
| 5-hydroxy-2-(CF₃)nicotinic acid | 

| 207.11 | N/A | Target Product | | Lithium hydroxide monohydrate |

| 41.96 | 1310-66-3 | Reagent |

Table 2: Reaction Stoichiometry (10 mmol scale)

Reagent Equivalents Amount Volume
Starting Material 1.0 eq 2.21 g -

|


 | 3.0 eq | 1.26 g | - |
| THF | - | - | 15 mL |
| Methanol | - | - | 5 mL |
| Deionized Water | - | - | 5 mL |

Workflow Visualization

Workflow SM Starting Material Methyl 5-hydroxy-2-(CF3)nicotinate Solvent Solvent System THF:MeOH:H2O (3:1:1) SM->Solvent Base Base Addition 3.0 eq LiOH·H2O Solvent->Base Rxn Saponification 25°C, 2-4 hours Base->Rxn Formation of Dianion Quench Acidification 1M HCl to pH 2.5-3.0 Rxn->Quench LC-MS Confirmed Isol Isolation EtOAc Extraction & Drying Quench->Isol Protonation to Neutral Acid

Workflow for the base-mediated hydrolysis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (2.21 g, 10.0 mmol) in 15 mL of THF and 5 mL of Methanol. Stir at 400 rpm until fully dissolved.

  • Base Preparation: In a separate vial, dissolve

    
     (1.26 g, 30.0 mmol) in 5 mL of deionized water. Note: The dissolution of LiOH is slightly exothermic.
    
  • Addition: Place the round-bottom flask in a room temperature water bath (20–25 °C). Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes. The solution may undergo a transient color change as the phenolate dianion forms.

Phase 2: Execution and Monitoring
  • Saponification: Seal the flask with a rubber septum and stir the homogenous mixture at room temperature (25 °C) for 2 to 4 hours[2].

  • Validation (LC-MS/TLC): Monitor the reaction progress.

    • TLC: Use Hexanes/EtOAc (1:1) with 1% Acetic Acid. The starting material (

      
      ) should completely disappear, replaced by a baseline spot (the highly polar carboxylate salt).
      
    • LC-MS: Confirm the disappearance of the

      
       222 
      
      
      
      peak and the emergence of the
      
      
      208
      
      
      peak corresponding to the product.
Phase 3: Quenching and Isolation
  • Solvent Removal: Once complete, transfer the mixture to a rotary evaporator and remove the volatile organics (THF and Methanol) under reduced pressure (40 °C water bath, ~150 mbar). Do not evaporate to dryness; leave the aqueous phase intact[2].

  • Dilution: Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).

  • Acidification (Critical Step): While stirring vigorously, add 1.0 M HCl dropwise. Continuously monitor the pH using a calibrated pH meter or high-resolution indicator paper. Stop the addition when the pH reaches exactly 2.5 to 3.0. A thick, off-white precipitate of the neutral carboxylic acid will form[2].

  • Extraction: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (

    
     mL). The neutral acid will partition into the organic layer.
    
  • Washing & Drying: Combine the organic extracts and wash with 15 mL of saturated brine. Transfer the organic layer to an Erlenmeyer flask, add anhydrous

    
     (approx. 5 g), and swirl for 10 minutes to remove residual water[2].
    
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield 5-hydroxy-2-(trifluoromethyl)nicotinic acid as a solid. Dry under high vacuum for 12 hours to remove trace solvent.

References

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange Source: stackexchange.com URL:[Link]

  • 6.3 Methyl Esters and Derivatives Source: thieme-connect.de URL:[Link]

  • 5-Hydroxy-2-(trifluoromethyl)pyridine | C6H4F3NO | CID 2783388 - PubChem Source: nih.gov URL:[Link]

Sources

Application Note: Synthesis and Integration of Trifluoromethyl Nicotinate Intermediates in Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Power of Fluorinated Bioisosteres

In modern drug development, the strategic replacement of metabolic liabilities with bioisosteres is critical for optimizing pharmacokinetics and bioavailability. The trifluoromethyl (


) group is a privileged moiety that drastically enhances molecular lipophilicity, modulates the 

of adjacent basic centers, and provides a robust steric shield against Cytochrome P450-mediated oxidation [2].

When integrated into a pyridine-3-carboxylate (nicotinate) scaffold, the resulting trifluoromethyl nicotinate intermediates serve as highly effective bioisosteres for benzophenones, standard aryl rings, and sensitive amide linkages[3]. These intermediates enable the construction of complex, metabolically stable architectures while maintaining the necessary target binding affinities. However, the direct introduction of a


 group onto an electron-deficient pyridine ring presents significant synthetic challenges, often requiring prohibitively expensive reagents for large-scale pharmaceutical manufacturing [1].

Mechanistic Causality: The Cu-Catalyzed Trifluoromethylation

To circumvent the high costs associated with traditional trifluoromethylating agents like the Ruppert-Prakash reagent (


) or highly reactive 

gas, an economical and scalable methodology utilizing Methyl chlorodifluoroacetate (MCDFA) has been developed [1].

The Mechanistic Pathway:

  • Decarboxylation & Carbene Formation: Under thermal conditions, MCDFA undergoes decarboxylation and defluorination to generate a transient difluorocarbene (

    
    ).
    
  • Anion Generation: The addition of a fluoride ion (sourced from Potassium Fluoride, KF) to the difluorocarbene generates the trifluoromethyl anion (

    
    ).
    
  • Transmetalation & Catalysis: Copper(I) Iodide (CuI) traps the highly reactive

    
     anion to form a stable 
    
    
    
    active species. This intermediate subsequently undergoes oxidative addition with an aryl halide (e.g., methyl 6-chloro-5-iodonicotinate) followed by reductive elimination to yield the trifluoromethylated nicotinate product [1].

Workflow Visualization

Workflow Start Aryl Halide Precursor (e.g., Iodonicotinate) ActiveSpecies [Cu-CF3] Active Species Catalytic Intermediate Start->ActiveSpecies Halide Exchange Reagents MCDFA + KF + CuI (Economical CF3 Source) Reagents->ActiveSpecies Decarboxylation & Transmetalation Intermediate Trifluoromethyl Nicotinate Intermediate ActiveSpecies->Intermediate Reductive Elimination Coupling Bioisosteric Coupling (Amidation / Cross-Coupling) Intermediate->Coupling Scaffold Functionalization Final Bioisosteric Lead Compound (Enhanced Stability & Lipophilicity) Coupling->Final Lead Optimization

Workflow of Cu-catalyzed trifluoromethylation and bioisosteric coupling for lead optimization.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Scalable Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate

Objective: Economical installation of the


 group onto a halogenated nicotinate scaffold [1].

Step-by-Step Procedure:

  • Preparation of the Catalytic System: In a rigorously dried, nitrogen-flushed reactor, charge Copper(I) Iodide (1.2 eq) and anhydrous Potassium Fluoride (3.0 eq).

    • Causality: Strict exclusion of moisture is mandatory to prevent the premature hydrolysis of the sensitive

      
       intermediate into fluoroform (
      
      
      
      ).
  • Substrate Addition: Dissolve Methyl 6-chloro-5-iodonicotinate (1.0 eq) in anhydrous DMF (0.5 M concentration) and transfer it to the reactor.

  • Reagent Dosing: Heat the mixture to 60°C. Slowly dose Methyl chlorodifluoroacetate (MCDFA, 2.5 eq) via a syringe pump over 45 minutes.

    • Causality: Slow addition controls the exothermic decarboxylation of MCDFA, ensuring a steady, manageable generation of difluorocarbene that maximizes capture by the Cu/F- system.

  • Reaction Maturation: Elevate the temperature to 80°C and maintain vigorous stirring for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in Acetonitrile, and analyze via LC-MS and

    
     NMR.
    
    • Validation Criteria: The reaction is complete when the starting material peak (LC-MS) is

      
       and a dominant, sharp 
      
      
      
      NMR singlet appears at approximately
      
      
      , confirming the successful installation of the
      
      
      group.
  • Workup: Quench the mixture with an aqueous

    
     solution to solubilize the copper salts. Extract with Ethyl Acetate, wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Bioisosteric Integration via Amidation

Objective: Converting the nicotinate ester into a metabolically stable amide bioisostere.

Step-by-Step Procedure:

  • Saponification: Treat the methyl nicotinate intermediate with

    
     (2.0 eq) in a 
    
    
    
    (3:1) solvent mixture at room temperature for 4 hours.
    • Validation Criteria: TLC (Hexanes/EtOAc 1:1) indicates complete consumption of the ester (

      
      ) to the baseline acid (
      
      
      
      ).
  • Activation: React the resulting 6-chloro-5-(trifluoromethyl)nicotinic acid with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.

    • Causality: HATU rapidly forms a highly active HOAt ester. This prevents epimerization and accelerates the coupling of sterically hindered or electron-deficient target amines.

  • Coupling: Introduce the target pharmacophore amine (1.0 eq) and stir for 6 hours at room temperature.

  • Self-Validation Checkpoint: Analyze the crude mixture via High-Resolution Mass Spectrometry (HRMS).

    • Validation Criteria: The precise mass shift corresponding to the loss of the activating group and the addition of the amine confirms successful bioisosteric coupling.

Quantitative Data & Comparative Analysis

To justify the selection of the MCDFA/CuI system and the implementation of the


-nicotinate scaffold, empirical data is summarized below.

Table 1: Comparative Analysis of Trifluoromethylation Reagents for Nicotinate Synthesis

Reagent SystemRelative CostScalabilityMechanistic PathwayTypical Yield (%)

(Ruppert-Prakash)
HighPoorDirect Nucleophilic Addition85%

Gas
ModeratePoor (Requires pressure reactors)Radical / Metal-Mediated70%
MCDFA / KF / CuI Low Excellent Carbene to

82%

Table 2: Pharmacokinetic Impact of


-Nicotinate Bioisosteric Replacement 
(Data represents typical profiling for lead optimization comparing standard aryl linkages to fluorinated bioisosteres)
Scaffold TypeIntrinsic Clearance (

,

)
Half-life (

, min)

(pH 7.4)
Standard Benzamide145.2121.8
Pyridine-3-carboxamide85.4281.2

-Nicotinate Bioisostere
15.6 >120 2.9

Orthogonal Validation Systems

To ensure the highest degree of trustworthiness in the synthesized bioisosteres, orthogonal validation must be performed prior to in vivo studies:

  • Structural Integrity: Verified via 2D-NMR (HMBC/HSQC) to ensure the

    
     group has not induced unintended regio-isomerization during the catalytic cycle.
    
  • Metabolic Stability: Validated via in vitro human liver microsome (HLM) assays. The bioisostere must demonstrate a statistically significant reduction in intrinsic clearance (

    
    ) compared to its non-fluorinated progenitor [3].
    

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, ACS Publications. URL:[Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients, PMC. URL:[Link]

  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres, PMC. URL:[Link]

Application Note: Scalable Synthesis and Process Optimization of 2-Trifluoromethyl-5-hydroxy-nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The 2-trifluoromethylpyridine scaffold is a highly privileged motif in modern medicinal chemistry and agrochemical development 1. The strategic integration of a trifluoromethyl (


) group imparts unique physicochemical properties to the molecule, including enhanced lipophilicity, superior metabolic stability, and a profound electron-withdrawing effect that modulates the 

of adjacent functional groups 1.

Specifically, 2-trifluoromethyl-5-hydroxy-nicotinate derivatives serve as critical, high-value intermediates. They are foundational building blocks in the synthesis of Vanilloid Receptor 1 (VR1) antagonists designed for advanced pain management and the treatment of neuropathies 2, as well as novel KRAS G12D inhibitors actively investigated in targeted oncology therapies 3.

Retrosynthetic Strategy & Mechanistic Causality

Historically, the synthesis of 5-hydroxypyridines relied on the diazotization of 5-aminopyridines followed by thermal hydrolysis, or the demethylation of 5-methoxypyridines using harsh reagents like Boron tribromide (


). While functional at the bench scale, these routes are fundamentally flawed for scale-up. Diazonium salts of electron-deficient pyridines pose severe explosion hazards on a multi-kilogram scale, and 

is highly corrosive, generating toxic

gas upon quenching. Furthermore, early attempts at direct radical trifluoromethylation required exceedingly high oxidation potentials and forcing conditions that were operationally complex 4.

The Modern Solution: To ensure absolute scalability, safety, and high atom-economy, this protocol utilizes a Palladium-catalyzed direct hydroxylation of commercially accessible ethyl 5-bromo-2-(trifluoromethyl)nicotinate.

  • Causality of Catalyst Selection: By employing

    
     in conjunction with the bulky, electron-rich biarylphosphine ligand tBuXPhos , the catalytic system overcomes the high activation energy required for the oxidative addition into the deactivated 
    
    
    
    bond.
  • Causality of Solvent/Base: Aqueous

    
     in 1,4-dioxane is utilized rather than aliphatic alcohols. Water acts as the hydroxide source, completely preventing the competitive etherification (byproduct formation) that plagues alkoxide-based hydroxylations.
    

Workflow & Mechanistic Diagrams

CatalyticCycle SM Aryl Bromide (Starting Material) PreCat Pd2(dba)3 + tBuXPhos (Pre-catalyst Activation) SM->PreCat OxAdd Oxidative Addition (C-Br Bond Cleavage) PreCat->OxAdd LigEx Ligand Exchange (KOH / H2O) OxAdd->LigEx RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim RedElim->PreCat Pd(0) Regeneration Prod 5-Hydroxynicotinate (Target Product) RedElim->Prod

Catalytic cycle and workflow for the Pd-catalyzed direct hydroxylation.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the quantitative optimization data that led to the finalized protocol. The data demonstrates the critical nature of ligand steric bulk in driving the reductive elimination step.

EntryPre-CatalystLigandBase / Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
1



/

8012%Poor oxidative addition; rapid catalyst death due to oxidation.
2

XPhos

/

-Dioxane
9045%Moderate conversion; competitive protodehalogenation observed.
3

tBuXPhos

/

-Dioxane
90 94% Quantitative conversion; bulky ligand strongly favors reductive elimination.
4

tBuXPhos

/ Toluene
9022%Base incompatibility; massive tert-butyl etherification byproducts formed.

Self-Validating Experimental Protocol

Target: Ethyl 5-hydroxy-2-(trifluoromethyl)nicotinate Scale: 100 mmol (approx. 29.8 g starting material)

This protocol is engineered as a self-validating system . It contains strict In-Process Control (IPC) checkpoints that prevent the operator from advancing the workflow if specific chemical criteria are not met, ensuring absolute trustworthiness and reproducibility.

Step 1: System Degassing (Critical Causality)

  • Charge a 1 L jacketed reactor with 1,4-dioxane (150 mL) and deionized water (150 mL).

  • Sparge the biphasic mixture with ultra-pure

    
     for 30 minutes at 300 rpm.
    
  • Causality: Oxygen rapidly oxidizes the highly electron-rich tBuXPhos ligand to its phosphine oxide and irreversibly deactivates the

    
     species. Failure to degas will result in reaction stalling within the first hour.
    

Step 2: Reagent Charging & Catalyst Activation

  • Under a positive

    
     flow, add 
    
    
    
    (16.8 g, 300 mmol), followed by ethyl 5-bromo-2-(trifluoromethyl)nicotinate (29.8 g, 100 mmol). Stir until the base is fully dissolved.
  • In a separate, rigorously

    
    -purged flask, pre-mix 
    
    
    
    (0.91 g, 1.0 mol%) and tBuXPhos (1.06 g, 2.5 mol%) in 20 mL of degassed dioxane. Stir for 15 minutes.
  • Transfer the deep red/orange active catalyst solution to the main reactor via cannula and heat the internal temperature to 85°C.

Step 3: Reaction Execution & IPC Checkpoint (Self-Validation)

  • Maintain heating at 85°C for 4 hours.

  • IPC Checkpoint 1: Withdraw a 0.2 mL aliquot. Quench into 1 mL of 1N

    
     and extract with 1 mL EtOAc. Analyze the organic layer via HPLC (254 nm).
    
    • Validation Criteria: The peak area ratio of Product to Starting Material must be

      
       99:1 .
      
    • Corrective Action: If the ratio is < 99:1, the system has lost active catalyst. Add an additional 0.5 mol% of pre-activated

      
      /tBuXPhos and heat for 2 more hours. Do not proceed to Step 4 until the 
      
      
      
      99:1 metric is achieved.

Step 4: Isoelectric Workup & Isolation

  • Cool the reactor to 10°C and add 200 mL of EtOAc.

  • IPC Checkpoint 2 (pH Control): Slowly add 2N

    
     dropwise while monitoring with a calibrated pH probe until the aqueous layer reaches exactly pH 4.5 - 4.8 .
    
    • Causality: The

      
       of the 5-hydroxyl group on a heavily electron-withdrawn 2-trifluoromethylpyridine ring is approximately 5.8. Adjusting the pH to 4.5 ensures the product is fully protonated (neutral) and partitions efficiently into the organic phase. Dropping the pH below 3.0 risks protonating the pyridine nitrogen (
      
      
      
      ~2.0), which would drag the product back into the aqueous phase as a highly soluble hydrochloride salt, drastically reducing isolated yield.
  • Separate the layers. Wash the organic phase with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from heptane/toluene (3:1) to afford the pure target compound.
    

Downstream Biological Application

BioPathway Stimulus Noxious Stimuli / Heat Receptor VR1 (TRPV1) Receptor Ion Channel Stimulus->Receptor IonInflux Ca2+ / Na+ Influx Receptor->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Pain Pain / Neurogenic Inflammation Depolarization->Pain Inhibitor 2-CF3-5-OH-Nicotinate (Antagonist) Inhibitor->Receptor Blocks Activation

Mechanism of action for VR1 receptor antagonism by nicotinate derivatives.

References

  • Title: US7858621B2 - Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist. Source: Google Patents.
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PMC.
  • Title: A scalable and operationally simple radical trifluoromethylation. Source: ResearchGate.
  • Title: WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors. Source: Google Patents.

Sources

Troubleshooting & Optimization

Solubility issues with trifluoromethylated pyridine esters in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling trifluoromethylated pyridine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues, backed by scientific principles and practical laboratory protocols.

Understanding the "Why": The Science of Solubility

Trifluoromethylated (CF3) pyridine esters are a class of compounds widely used in pharmaceutical and agrochemical development.[1] Their unique properties, however, often lead to significant challenges in the lab, most notably poor solubility. Understanding the underlying molecular characteristics is the first step to overcoming these issues.

The trifluoromethyl group is strongly electron-withdrawing and highly electronegative.[1] This creates a significant dipole moment, affecting the molecule's overall polarity.[2] Paradoxically, while the CF3 group can increase a molecule's polarity, its bulkiness and the nature of fluorine atoms also enhance its lipophilicity (hydrophobicity).[3][4] This dual nature is central to the solubility problem. The molecule is not purely polar nor purely non-polar, making it difficult to match with a suitable solvent based on the "like dissolves like" principle.[5]

Furthermore, the pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, has its basicity reduced by the electron-withdrawing CF3 group. This can weaken potential hydrogen-bonding interactions with protic solvents.[6] The ester functional group adds another layer of polarity. The interplay of these three components—the lipophilic yet polar CF3 group, the weakly basic pyridine ring, and the polar ester—results in complex intermolecular forces that often prevent easy dissolution in standard organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common problems encountered during experiments.

Q1: I'm trying to dissolve my trifluoromethylated pyridine ester in a common solvent like Dichloromethane (DCM) or Ethyl Acetate, but it's not working. What's wrong?

Answer: This is a very common issue. While DCM and Ethyl Acetate are excellent general-purpose solvents, they may not be optimal for this class of compounds. The unique electronic properties of the CF3-substituted pyridine ring can lead to high crystal lattice energy, meaning the molecule "prefers" to stick to itself rather than interact with the solvent.

  • Causality: The compound's high crystallinity and the aforementioned dual polarity/lipophilicity mean that mid-polarity solvents like DCM may not have strong enough interactions (e.g., dipole-dipole) to break down the crystal lattice.

  • Troubleshooting Steps:

    • Increase Polarity: Switch to a more polar aprotic solvent. Solvents like Tetrahydrofuran (THF) , Acetone , Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are often more effective.[7][8] These solvents have stronger dipole moments that can better solvate the polar regions of your molecule.

    • Apply Energy: Gentle heating (40-50 °C) can provide the energy needed to overcome the crystal lattice energy. Always ensure your compound is stable at the applied temperature.

    • Mechanical Agitation: Use of a vortex mixer or an ultrasonic bath (sonication) can help break apart solid aggregates and increase the surface area available for solvation.

Q2: My compound initially dissolves with heating, but then crashes out of solution as it cools. How can I keep it dissolved?

Answer: This indicates you have created a supersaturated solution. The thermal energy was sufficient to force dissolution, but the solvent cannot maintain it at a lower energy state (room temperature).

  • Causality: The solubility of your compound is highly temperature-dependent in that specific solvent.[9] This is common for compounds with high melting points and strong intermolecular forces in their solid state.

  • Troubleshooting Steps:

    • Use a Co-Solvent System: This is often the most effective solution. Start by dissolving your compound in a small amount of a strong, polar aprotic solvent like DMF or DMSO. Then, slowly add a less polar solvent in which your compound is less soluble (e.g., Toluene or DCM) until you see the first hint of precipitation. This mixed-solvent system can disrupt the solute's ability to recrystallize while maintaining solubility.[10]

    • Maintain a Working Temperature: If your subsequent reaction can be performed at a slightly elevated temperature, simply keeping the solution warm might be the easiest approach.

Q3: I see an oily film or a fine, milky precipitate instead of a clear solution. Is this a solubility issue?

Answer: Yes, this is a classic sign of poor solubility or "oiling out." The compound is separating from the bulk solvent to form a liquid or amorphous solid phase.

  • Causality: The solute-solute interactions are much stronger than the solute-solvent interactions. The compound minimizes its energy by aggregating, effectively precipitating from the solution.

  • Troubleshooting Steps:

    • Drastically Change Solvent Polarity: If you are in a non-polar solvent like Hexane or Toluene, switch to a highly polar one like DMF.[7] Conversely, if you are in a polar protic solvent like Methanol, try a polar aprotic or even a non-polar solvent. The goal is to find a solvent that interacts more favorably with the molecule as a whole.

    • Consult Solubility Data: Refer to the tables below to make an informed choice about your next solvent, rather than relying on trial and error.

Q4: Are there any safety concerns I should be aware of when handling these compounds and their solvents?

Answer: Absolutely. Always handle trifluoromethylated compounds and organic solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]

  • Compound Hazards: Trifluoromethylated pyridines can be irritants and toxic if ingested, inhaled, or absorbed through the skin.[12] Always consult the Safety Data Sheet (SDS) for your specific compound.[11]

  • Solvent Hazards: Many of the recommended solvents are flammable (e.g., THF, Acetone, DMF) and have their own specific health hazards.[12][13] DMF and DMSO can enhance skin absorption of other chemicals.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[11]

Systematic Troubleshooting Workflow

When faced with an insoluble compound, a systematic approach can save time and resources. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

Solubility_Workflow start Start: Compound Insoluble in Initial Solvent heat 1. Apply Gentle Heat (40-50 °C) & Agitate start->heat sonicate 2. Use Ultrasonic Bath (Sonication) heat->sonicate Still Insoluble success Success: Compound Dissolved heat->success Soluble strong_solvent 3. Switch to a Stronger Polar Aprotic Solvent (e.g., DMF, DMSO) sonicate->strong_solvent Still Insoluble sonicate->success Soluble cosolvent 4. Try a Co-Solvent System (e.g., DMSO/DCM or DMF/Toluene) strong_solvent->cosolvent Still Insoluble or Limited Solubility strong_solvent->success Soluble cosolvent->success Soluble fail Consult Technical Support / Re-evaluate Synthesis cosolvent->fail Still Insoluble

Caption: Systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Screening

This protocol helps you quickly determine the best solvent class for your compound using minimal material.

Materials:

  • Your trifluoromethylated pyridine ester (approx. 2-3 mg per test)

  • Small vials or test tubes (1 mL capacity)

  • A selection of solvents (see Table 1)

  • Graduated micropipette

  • Vortex mixer

Procedure:

  • Place approximately 2-3 mg of your solid compound into a small, dry test tube.[14]

  • Add 0.1 mL of the selected solvent.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.[5]

  • Observe the mixture against a contrasting background.

  • Record your observation as:

    • Soluble: The solution is completely clear, with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent change in the amount of solid.[5]

  • If the compound is insoluble, add another 0.2 mL of solvent and vortex again. If it dissolves, it is sparingly soluble.

  • Repeat this process for a range of solvents from different classes (non-polar, polar aprotic, polar protic) to build a solubility profile.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise solubility value (e.g., in mg/mL) at a specific temperature.

Materials:

  • Your trifluoromethylated pyridine ester

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker/incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Pre-weighed evaporating dish or vial

Procedure:

  • Add an excess amount of your compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.[7]

  • Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for at least 24 hours to ensure the solution is fully saturated.

  • After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

  • Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a glass syringe, avoiding any solid particles.

  • Attach a 0.45 µm syringe filter and dispense the solution into a pre-weighed evaporating dish or vial. Record the exact volume transferred.

  • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Once the solvent is fully removed, weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Final Weight - Initial Weight of Vial) / Volume of Solution Transferred

Data Reference Tables

Table 1: Properties of Common Organic Solvents

This table provides a quick reference for selecting solvents based on their polarity.

SolventClassRelative Polarity[15]Boiling Point (°C)Notes
n-HexaneNon-polar0.00969Good for non-polar compounds.
TolueneNon-polar0.099111Aromatic, can engage in pi-stacking.[7]
Diethyl EtherPolar Aprotic0.11735Very volatile, low boiling point.
Dichloromethane (DCM)Polar Aprotic0.30940Good general solvent, but may be too weak.[7]
Tetrahydrofuran (THF)Polar Aprotic0.20766A versatile and slightly stronger solvent than DCM.[7]
Ethyl AcetatePolar Aprotic0.22877Common ester solvent.
AcetonePolar Aprotic0.35556Good for moderately polar compounds.[7]
Acetonitrile (ACN)Polar Aprotic0.46082Highly polar aprotic solvent.
N,N-Dimethylformamide (DMF)Polar Aprotic0.386153Powerful, high-boiling point solvent.[8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444189Very powerful, high-boiling point solvent.[7]
EthanolPolar Protic0.65478Can act as a hydrogen bond donor.[9]
MethanolPolar Protic0.76265More polar than ethanol.[9]
WaterPolar Protic1.000100Generally poor solvent for these compounds.
Table 2: Predicted Solubility of a Model Trifluoromethylated Pyridine Ester

The following table provides a predicted solubility profile for a model compound, 2-chloro-5-(trifluoromethyl)pyridine, based on qualitative data for similar structures.[7][9] This serves as a general guideline.

SolventSolvent TypePredicted SolubilityRationale
TolueneNon-polarModerate to HighGood match for the lipophilic character.[7][9]
Dichloromethane (DCM)Polar aproticModerateOften a starting point, but may be insufficient.[7][9]
Tetrahydrofuran (THF)Polar aproticHighA versatile solvent for a wide range of organic molecules.[7]
AcetonePolar aproticModerate to HighGood general-purpose solvent.[9]
Acetonitrile (ACN)Polar aproticModerate to HighStrong dipole interactions can aid dissolution.[9]
N,N-Dimethylformamide (DMF)Polar aproticHighA powerful solvent for many challenging compounds.[9]
Dimethyl Sulfoxide (DMSO)Polar aproticHighA very powerful solvent, often a last resort.[7]
EthanolPolar ProticLow to ModerateHydrogen bonding capability may have a mixed effect.[9]
MethanolPolar ProticLow to ModerateHigher polarity than ethanol might further reduce solubility.[9]
WaterPolar ProticVery LowThe compound's lipophilicity dominates.

References

  • Fiveable. (2025, August 15). Trifluoromethyl Definition - Organic Chemistry Key Term.
  • TCI Chemicals. (2025, November 5). F0846 - 2-Fluoro-5-(trifluoromethyl)
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • MDPI. (2025, July 18).
  • BenchChem. (2025). Solubility Profile of 2,5-Dibromo-3-(trifluoromethyl)pyridine: A Technical Guide.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. Polarity of Solvents.
  • ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)
  • Unknown. Classification of organic compounds By solubility.
  • BLD Pharmatech. (2018, August 20). SAFETY DATA SHEET for 2-hydroxy-6-(trifluoromethyl)pyridine.
  • Chemistry LibreTexts. Solvents and Polarity.
  • Synquest Labs. 2-(Trifluoromethyl)
  • Fisher Scientific. (2013, August 12).
  • Thermo Fisher Scientific. (2025, October 8).
  • NIH. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.
  • ACS. (2019). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes.
  • Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Organic Syntheses. diphenyldiacetylene. [Link]

  • ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

Sources

Technical Support Center: Purification of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity. This resource is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

I. Understanding the Impurity Profile: What to Expect

A robust purification strategy begins with anticipating the potential impurities. Based on common synthetic routes, the following impurities are frequently encountered in crude methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.

Q1: I've just completed the synthesis of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate. What are the most likely impurities in my crude product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common and efficient method involves the carboxylation of 3-hydroxy-2-(trifluoromethyl)pyridine followed by esterification. Based on this, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most common impurity is often the starting material, 3-hydroxy-2-(trifluoromethyl)pyridine. Incomplete carboxylation will lead to its presence in the crude product.

  • Intermediates: The carboxylic acid intermediate, 5-hydroxy-2-(trifluoromethyl)nicotinic acid, may be present if the esterification step is incomplete.

  • Reagents and Byproducts: Depending on the specific reagents used, you may find residual coupling agents from the esterification step or byproducts from the carboxylation reaction.

  • Isomeric Impurities: Depending on the regioselectivity of the carboxylation step, you may have small amounts of other positional isomers.

  • Hydrolysis Product: The desired ester can hydrolyze back to the carboxylic acid, 5-hydroxy-2-(trifluoromethyl)nicotinic acid, especially during aqueous work-up or if exposed to moisture for prolonged periods.[1]

  • Residual Solvents: Solvents used in the reaction or work-up, such as methanol or ethyl acetate, may be present.[1]

The following diagram illustrates a typical synthetic workflow and the points at which impurities can be introduced.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material 3-hydroxy-2-(trifluoromethyl)pyridine Carboxylation Carboxylation (e.g., with CO2, base) Starting_Material->Carboxylation Impurity_SM Unreacted Starting Material Starting_Material->Impurity_SM Incomplete Reaction Intermediate 5-hydroxy-2-(trifluoromethyl)nicotinic acid Carboxylation->Intermediate Impurity_Isomer Isomeric Byproducts Carboxylation->Impurity_Isomer Side Reaction Esterification Esterification (e.g., with Methanol, acid catalyst) Intermediate->Esterification Impurity_Int Unreacted Intermediate (Carboxylic Acid) Intermediate->Impurity_Int Incomplete Reaction Crude_Product Crude Methyl 5-hydroxy-2- (trifluoromethyl)nicotinate Esterification->Crude_Product Impurity_Hydrolysis Hydrolysis Product (Carboxylic Acid) Crude_Product->Impurity_Hydrolysis During Work-up

Caption: Synthetic workflow and potential impurity sources.

II. Purification Strategy: A Two-Pronged Approach

For purifying methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, a combination of column chromatography and recrystallization is typically most effective.

Q2: My crude product is a complex mixture. What is the best initial purification step?

A2: For a complex mixture with multiple components, flash column chromatography is the recommended initial purification step. It is highly effective at separating compounds with different polarities, which is likely the case for your starting materials, intermediates, and the final product.

Troubleshooting Guide: Flash Column Chromatography
Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increase the polarity. For this specific molecule, a gradient of 10% to 50% ethyl acetate in hexanes is a good starting point to test on TLC.
Column overloading.As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. If you are still seeing poor separation, reduce the load.
Product Streaking on TLC/Column The compound is interacting too strongly with the acidic silica gel due to the basicity of the pyridine nitrogen.Add a small amount of a modifier to your eluent, such as 0.5-1% triethylamine, to neutralize the acidic sites on the silica gel. This will often lead to sharper peaks and better separation.
Product is not eluting The eluent is not polar enough.If your product is not moving from the baseline on the TLC plate even with 100% ethyl acetate, a more polar solvent system is required. A mixture of dichloromethane and methanol (e.g., 1-10% methanol in dichloromethane) is a good next choice.
Co-elution of Impurities Impurities have very similar polarity to the product.If an impurity is co-eluting, try a different solvent system. For example, if you are using a hexanes/ethyl acetate system, switching to a dichloromethane/acetone or a toluene/ethyl acetate system can alter the selectivity of the separation.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is required.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

III. Achieving High Purity: The Power of Recrystallization

After chromatographic purification, recrystallization is an excellent final step to remove any remaining minor impurities and to obtain a crystalline, high-purity solid.

Q3: My product from the column is still not pure enough, or I want to improve its crystalline form. What should I do?

A3: Recrystallization is the ideal technique for this purpose. The key to successful recrystallization is finding a suitable solvent or solvent system.

Troubleshooting Guide: Recrystallization
Issue Possible Cause Solution
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Add more of the "good" solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly. Alternatively, switch to a lower-boiling solvent system.
No Crystals Form Upon Cooling The solution is not supersaturated; either too much solvent was used, or the compound is very soluble even in the cold solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. If that fails, add a "seed crystal" of the pure compound. If still unsuccessful, you can try to partially evaporate the solvent to increase the concentration and then cool again.
Poor Recovery The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (an ice bath is recommended). If recovery is still low, a two-solvent system might be more effective.
Crystals are Colored Colored impurities are trapped in the crystal lattice.If the color is faint, a single recrystallization may be sufficient. For more intensely colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it hot and allowing it to cool. Use charcoal sparingly as it can also adsorb your product.

Experimental Protocol: Two-Solvent Recrystallization

For a polar molecule like methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, a two-solvent system is often very effective. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Solvent Selection:

    • A good starting point for a "good" solvent is a polar solvent like ethyl acetate, acetone, or methanol.

    • A good "anti-solvent" would be a non-polar solvent like hexanes or petroleum ether.

  • Procedure:

    • Dissolve the impure solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "anti-solvent".

    • Dry the crystals under vacuum to remove any residual solvent.

The following flowchart provides a decision-making guide for your purification strategy.

Purification_Workflow Crude_Product Crude Product (Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Complex_Mixture Complex Mixture (Multiple spots) TLC_Analysis->Complex_Mixture Multiple spots with close Rf Simple_Mixture Relatively Clean (Minor impurities) TLC_Analysis->Simple_Mixture One major spot Column_Chromatography Flash Column Chromatography Purity_Check_1 Assess Purity (TLC, NMR) Column_Chromatography->Purity_Check_1 Sufficiently_Pure Purity Meets Requirements Purity_Check_1->Sufficiently_Pure Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Recrystallization Recrystallization Purity_Check_2 Assess Purity (TLC, NMR, mp) Recrystallization->Purity_Check_2 Final_Purity_OK Purity Meets Requirements Purity_Check_2->Final_Purity_OK Repeat_Purification Purity still not adequate Purity_Check_2->Repeat_Purification Pure_Product Pure Crystalline Product Complex_Mixture->Column_Chromatography Simple_Mixture->Recrystallization Sufficiently_Pure->Pure_Product Further_Purification->Recrystallization Final_Purity_OK->Pure_Product Repeat_Purification->Column_Chromatography Consider re-chromatography with different solvent system

Caption: Decision workflow for purification.

IV. Frequently Asked Questions (FAQs)

Q4: My purified product is an oil, not a solid. What should I do?

A4: If your product is an oil, it may indicate the presence of significant impurities that are depressing the melting point. Re-purification by column chromatography is recommended. If the product is pure but still an oil, it may be a low-melting solid or an amorphous material. You can try dissolving it in a minimal amount of a volatile solvent like dichloromethane and then adding a non-polar solvent like hexanes while vigorously stirring to try and induce precipitation.

Q5: How can I confirm the purity of my final product?

A5: A combination of techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative purity data.[1]

Q6: I am having trouble with low recovery after recrystallization. What are the key factors to consider?

A6: The most common reason for low recovery is using too much solvent. Use the absolute minimum amount of hot solvent required to dissolve your compound. Also, ensure you are allowing the solution to cool slowly and then thoroughly in an ice bath to maximize precipitation. Finally, be mindful not to wash the collected crystals with too much cold solvent, as some product will inevitably dissolve.

References

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. [Link]

  • Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]

  • ResearchGate. (2025). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization. [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents. Purification of 5-hydroxymethylfurfural (hmf)
  • Reddit. (2025). Co-Eluting compounds in Column chromatography. [Link]

  • ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Waters. (2019). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]

  • SSRN. (2023). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. [Link]

  • ChemRxiv. (2024). Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method De. [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]

  • ResearchGate. Separation of mixture II (compounds 6, 8, 10 and 12) on F5 column using.... [Link]

  • PMC. (2025). Synthesis, QSAR analysis and molecular docking study of a new series of 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. [Link]

Sources

Preventing hydrolysis of methyl ester during hydroxy group functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for chemoselective functionalization. For researchers and drug development professionals, functionalizing a hydroxyl group (via alkylation, silylation, or acylation) in the presence of a labile methyl ester presents a significant chemoselectivity challenge. Standard protocols often rely on basic or nucleophilic conditions that inadvertently cleave or transesterify the ester.

This guide provides field-proven, self-validating methodologies to achieve complete hydroxyl functionalization while preserving methyl ester integrity.

DecisionTree Start Substrate: Alcohol + Methyl Ester Q1 Desired Functionalization? Start->Q1 Alk Alkylation (Ether Formation) Q1->Alk Sil Silylation (OH Protection) Q1->Sil Mit Acylation / Inversion (C-O Bond Cleavage) Q1->Mit Sol1 Purdie Methylation Ag2O, MeI, DCM Alk->Sol1 Sol2 TBSOTf Protocol 2,6-Lutidine, DCM Sil->Sol2 Sol3 Mitsunobu Reaction DIAD, PPh3, RCOOH Mit->Sol3

Decision matrix for chemoselective hydroxyl functionalization in the presence of methyl esters.

Part 1: Core Troubleshooting Guide & FAQs

FAQ 1: Why does my methyl ester hydrolyze during standard Williamson ether synthesis, and how do I prevent it?

  • The Causality: The traditional Williamson ether synthesis relies on strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to deprotonate the alcohol. However, via irreversible saponification. Even when using anhydrous alkoxides, if the alkoxide does not match the ester (e.g., using NaOEt with a methyl ester), transesterification occurs. Furthermore, commercial NaH often contains trace NaOH, which generates "naked OH⁻" in aprotic solvents, aggressively attacking the ester carbonyl[1].

  • The Solution: Abandon strong nucleophilic bases. Instead, utilize the 2[2] technique. By using silver(I) oxide (Ag₂O) and methyl iodide (MeI), the Ag₂O acts as a mild, heterogeneous acid scavenger and a Lewis acid to activate the alkyl halide. This allows etherification to proceed without exposing the ester to nucleophilic attack[2].

FAQ 2: I need to silylate a sterically hindered secondary alcohol. Imidazole/DMF is too slow, but heating causes ester degradation. What is the alternative?

  • The Causality: Standard silylation uses TBSCl and imidazole. While imidazole is a mild base, prolonged heating of sterically hindered alcohols in DMF can lead to ester cleavage or side reactions if trace moisture is present. The kinetic barrier for hindered alcohols requires a more electrophilic silylating agent, not a stronger base or higher temperatures[3].

  • The Solution: Switch to a highly reactive silyl triflate (e.g., TBSOTf) paired with 2,6-lutidine in anhydrous dichloromethane (DCM). 2,6-Lutidine is sterically hindered; its methyl groups block it from acting as a nucleophile toward the methyl ester, while it remains basic enough to scavenge the triflic acid byproduct.

FAQ 3: How can I invert the stereochemistry of my alcohol without using an aqueous base workup?

  • The Causality: Traditional SN2 inversion requires converting the hydroxyl group to a leaving group (tosylate/mesylate) followed by displacement. If the nucleophile is an oxygen species (like an acetate), subsequent hydrolysis to yield the inverted alcohol requires strong aqueous base, which will indiscriminately cleave your target methyl ester[4].

  • The Solution: Employ the 5[5]. This reaction uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD or DIAD) to activate the alcohol as an alkoxyphosphonium ion, which is then displaced by a carboxylic acid nucleophile[5]. Because the reaction operates under strictly mildly acidic-to-neutral conditions, the methyl ester remains completely untouched[5].

Part 2: Reagent Selection & Ester Hydrolysis Risk

The table below summarizes the quantitative properties of common bases and their corresponding risk profiles when used in the presence of methyl esters.

Base / ReagentConjugate Acid pKₐNucleophilicityEster Hydrolysis RiskRecommended Use Case
NaOH / KOH ~15.7HighExtreme Avoid entirely (causes saponification).
NaH (Commercial) ~35.0High (due to trace NaOH)High Avoid entirely for ester-containing substrates.
Imidazole 7.0ModerateLow Unhindered primary/secondary alcohol silylation.
2,6-Lutidine 6.7Very LowNone Hindered alcohol silylation (with TBSOTf).
Ag₂O N/A (Solid)NoneNone Chemoselective etherification (Purdie Methylation).

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Alkylation (Purdie Methylation)

Use this protocol to methylate an alcohol without basic saponification.

  • Preparation: Dissolve the alcohol-ester substrate (1.0 equiv) in strictly anhydrous dichloromethane (DCM) or DMF (0.1 M) under an argon atmosphere.

  • Reagent Addition: Add freshly prepared or thoroughly dried Silver(I) Oxide (Ag₂O, 2.0 equiv), followed by Methyl Iodide (MeI, 5.0 equiv).

  • Reaction: Stir the suspension vigorously at room temperature, protected from light (wrap the flask in aluminum foil).

  • Self-Validation Checkpoint: Monitor the reaction visually. The gradual formation of a yellow/gray precipitate (AgI) provides immediate confirmation that the methyl iodide is being consumed and the alkylation is proceeding successfully.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure to yield the methylated product with the ester fully intact.

Protocol B: Chemoselective Silylation of Hindered Alcohols

Use this protocol to protect sterically hindered alcohols without heating.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M) under argon and cool to 0 °C using an ice bath.

  • Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe.

  • Activation: Dropwise add TBSOTf (1.5 equiv). Stir for 10 minutes at 0 °C, then allow to warm to room temperature.

  • Self-Validation Checkpoint: Check the reaction via TLC after 30 minutes. The complete absence of a baseline spot (which would indicate a free carboxylic acid) confirms that the sterically hindered 2,6-lutidine successfully buffered the triflic acid without acting as a nucleophile to cleave the methyl ester.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Stereochemical Inversion via Mitsunobu Reaction

Use this protocol to invert a secondary alcohol to an ester/azide under neutral conditions.

  • Preparation: Dissolve the secondary alcohol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the nucleophile (e.g., p-nitrobenzoic acid, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C under argon. Note: The nucleophile must have a pKₐ < 13 for successful protonation of the betaine intermediate[4].

  • Activation: Dropwise add DIAD (1.5 equiv). The reaction mixture will typically turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 to 8 hours.

  • Self-Validation Checkpoint: The formation of triphenylphosphine oxide (TPPO) as a white solid precipitate in the reaction flask is a visual, self-validating indicator of successful phosphonium intermediate turnover and product formation[6].

  • Workup: Dilute with EtOAc, filter off the precipitated TPPO, and wash the organic layer with saturated NaHCO₃ to remove excess carboxylic acid[6].

MitsunobuMech Step1 PPh3 + DIAD (Reagent Adduct) Step2 Betaine Intermediate (Basic Species) Step1->Step2 Step3 Protonation by RCOOH (pKa < 13 required) Step2->Step3 Step4 Alkoxyphosphonium Ion (Activated Alcohol) Step3->Step4 Alcohol Addition Step5 SN2 Attack by Carboxylate (Clean Inversion) Step4->Step5 Leaving Group Prep Product Inverted Ester + TPPO Byproduct Step5->Product Stereochemical Inversion

Mechanistic pathway of the Mitsunobu reaction highlighting ester-safe, neutral conditions.

References

  • [5] Title: Mitsunobu Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • [4] Title: Mitsunobu Reaction - Master Organic Chemistry Source: masterorganicchemistry.com URL:

  • [6] Title: Mitsunobu reaction - Organic Synthesis Source: organic-synthesis.com URL:

  • [3] Title: Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions Source: uni-muenchen.de URL:

  • [1] Title: Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:

  • Title: Ch21: Which bases? Source: ucalgary.ca URL:

  • [2] Title: Purdie Methylation Source: drugfuture.com URL:

Sources

Technical Support Center: Chromatographic Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Optimization of Flash Chromatography for Polar Basic Heterocycles

Introduction

Welcome to the technical support hub for pyridine purification. Pyridine derivatives present a unique chromatographic challenge: their basic nitrogen atom (


 hybridized, pKa ~5.2) acts as a Lewis base, interacting aggressively with the acidic silanol groups (

, pKa ~5-7) inherent to standard silica cartridges.

This interaction results in the "classic" pyridine failure modes: severe peak tailing (streaking) , irreversible adsorption , and co-elution with impurities . This guide moves beyond basic advice to provide mechanistic solutions and self-validating protocols.

Module 1: The "Streaking" Problem (Silanol Activity)
Q: Why do my pyridine peaks tail so badly on standard silica, even with polar solvents?

A: The tailing is not a solubility issue; it is a competitive binding issue. Standard silica gel is slightly acidic.[1] Your pyridine derivative is not just partitioning between the mobile phase and the stationary phase; it is undergoing ion-exchange chromatography with the deprotonated silanols (


). This secondary interaction holds onto the molecules longer than intended, creating a "tail" that ruins resolution.

The Fix: Amine Modifiers You must block the active silanol sites with a sacrificial base.

Protocol: Triethylamine (TEA) Mobile Phase Preparation Do not simply add TEA to the bottle. Follow this sequence to ensure equilibrium.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ). TEA is preferred for organic solubility; Ammonia is preferred if using MeOH/DCM gradients.
    
  • Concentration: Prepare your weak solvent (e.g., Hexane or DCM) and strong solvent (e.g., EtOAc or MeOH) with 1% (v/v) TEA.

  • Column Pre-treatment (Crucial): Flush the column with 3-5 Column Volumes (CV) of the TEA-doped starting solvent before loading your sample. This saturates the silanol sites.

  • Run: Perform the gradient. The TEA will continuously compete for silanol sites, forcing the pyridine to elute as a symmetrical band.

Warning: TEA can form salts with acidic impurities. Ensure your crude sample is free of strong acids (e.g., HCl, TFA) by performing a basic workup (sat.


) prior to loading.

Visualizing the Mechanism

SilanolBlocking cluster_0 Without Modifier Silanol Acidic Silanol (Si-OH) Interaction Hydrogen Bonding / Ionic Interaction Silanol->Interaction Pyridine Pyridine Derivative Pyridine->Interaction No Modifier Elution Symmetrical Elution Pyridine->Elution With Modifier TEA Triethylamine (Modifier) TEA->Silanol High Affinity (Blocks Site) Tailing Peak Tailing / Adsorption Interaction->Tailing

Figure 1: Mechanism of silanol blocking. TEA (Green) preferentially binds to acidic silanols, preventing the pyridine (Blue) from dragging, resulting in symmetrical elution.

Module 2: Mobile Phase Engineering
Q: DCM/MeOH is separating my compound, but the results are inconsistent. Why?

A: DCM/MeOH is the "sledgehammer" of chromatography, but it has two major flaws for pyridines:

  • Silica Activation: Methanol is protic and can displace water from the silica surface, changing the activity of the column during the run.

  • Exotherm: Mixing MeOH and DCM is exothermic. If mixed on-line by the flash system, the heat generated creates gas bubbles and changes fluid viscosity, altering retention times.

The Fix: Alternative Solvent Systems Move to "Greener" and more stable solvent systems that offer better selectivity for nitrogenous heterocycles.

Solvent System Performance Table

Solvent SystemPolarity RangeSuitability for PyridinesNotes
DCM / MeOH HighModerateProne to bumping; strong displacement; requires modifier (NH3).
EtOAc / EtOH (3:1) in Heptane Medium-HighHigh Excellent selectivity; EtOH is less aggressive than MeOH; stable baseline.
DCM / Acetone MediumModerateGood for non-protic polar compounds; Acetone absorbs UV (limit detection >300nm).
TBME / MeOH Medium-HighHighTBME (Tert-butyl methyl ether) is a great alternative to DCM; safer and stable.

Expert Tip: If you must use DCM/MeOH, premix your solvents (e.g., Bottle A: DCM, Bottle B: 20% MeOH in DCM) to avoid the exotherm and outgassing inside the pumps.

Module 3: Stationary Phase Selection
Q: I cannot use amine modifiers because they interfere with my downstream steps. What now?

A: You must change the stationary phase. Standard silica is the wrong tool for this job if modifiers are forbidden.

The Fix: Amine-Functionalized Silica (


-Silica) 
Amine-bonded silica has propyl-amine groups chemically bonded to the surface.[2]
  • Mechanism: The surface is already basic. It repels the basic pyridine (preventing tailing) while retaining it via normal-phase polarity mechanisms.

  • Benefit: No TEA/NH3 needed in the solvent. You can use simple Hexane/EtOAc gradients.[3][4]

  • Bonus: It protects acid-sensitive protecting groups (e.g., acetals, silyl ethers) that might hydrolyze on acidic bare silica.

Workflow: Column Selection Decision Tree

ColumnSelection Start Start: Pyridine Purification Solubility Is sample soluble in Hexane/EtOAc or DCM? Start->Solubility ModifierAllowed Can you use Amine Modifiers (TEA)? Solubility->ModifierAllowed Yes ReversePhase Reverse Phase (C18) (Use Aqueous Buffer) Solubility->ReversePhase No (Polar/Water Soluble) NormalPhase Standard Silica (Use 1% TEA) ModifierAllowed->NormalPhase Yes AmineSilica Amine-Functionalized Silica (No Modifier Needed) ModifierAllowed->AmineSilica No (Sensitive/MS Work)

Figure 2: Decision logic for stationary phase selection based on solubility and modifier tolerance.

Module 4: Sample Loading & Solubility
Q: My sample crashes out at the top of the column, causing high pressure and poor separation.

A: This is a "Solvent Strength Mismatch." Dissolving a polar pyridine in pure MeOH or DCM and injecting it onto a Hexane-equilibrated column causes immediate precipitation as the strong solvent is diluted by the mobile phase.

The Fix: Dry Loading Dry loading eliminates the injection solvent entirely, allowing the compound to interact with the gradient from the very start.

Protocol: The "Dry Load" Technique

  • Dissolve: Dissolve your crude mixture in the minimum amount of a strong solvent (e.g., MeOH, Acetone, DCM).

  • Adsorb: Add a solid support.

    • Option A (Standard): Silica Gel (Ratio 1:3 sample to silica).

    • Option B (Preferred for Pyridines):Celite 545 or Diatomaceous Earth (Ratio 1:4). Celite is inert and prevents the "irreversible binding" sometimes seen when drying pyridines onto active silica.

  • Evaporate: Rotovap the slurry until it is a free-flowing, dry powder.

  • Load: Pour the powder into an empty solid-load cartridge (or pre-column) and attach it before the main column.

References
  • Biotage. (2023).[5][6][7][8] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][9][10][11] Retrieved from [Link]

  • Biotage. (2023).[6][7][8] What are alternatives to DCM/MeOH for polar reaction mix purifications? Retrieved from [Link]

Sources

Technical Support: Purification of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Challenge: Synthesizing Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (Target A ) often involves cyclocondensation reactions (e.g., using enamines and trifluoroacetyl building blocks). These reactions frequently yield a thermodynamic mixture containing the target and its regioisomers, most notably Methyl 6-hydroxy-2-(trifluoromethyl)nicotinate (Impurity B ).

The Separation Logic: Separation by standard flash chromatography is often inefficient due to tailing and similar


 values. However, the structural difference between the 5-hydroxy  (phenolic) and 6-hydroxy  (pyridone-tautomer) motifs creates a distinct 

window.
  • Target A (5-OH): Behaves as a phenol (

    
     due to the electron-withdrawing 
    
    
    
    ). It is soluble in weak aqueous bases (e.g.,
    
    
    ).
  • Impurity B (6-OH): Exists predominantly as the 2-pyridone tautomer. The

    
     proton is significantly less acidic (
    
    
    
    ). It remains neutral (and organic-soluble) in weak base.

This guide provides a validated pH-Swing Extraction Protocol to separate these isomers without chromatography.

Diagnostic Triage: Know Your Mixture

Before attempting purification, confirm the identity of your impurities using


 NMR. The trifluoromethyl group is a sensitive reporter of position.
ComponentStructure Type

NMR Shift (Approx.)
Diagnostic Feature
Target A 5-Hydroxy-2-


to

ppm
Sharp singlet.
Impurity B 6-Hydroxy-2-

(Pyridone)

to

ppm
Often broader; shift varies with concentration.
Impurity C 4-Hydroxy isomer

to

ppm
Rare, depends on synthesis route.

Tech Note: If your crude NMR shows multiple peaks in the


 to 

ppm range, quantify the ratio by integration before proceeding.

Primary Protocol: pH-Swing Extraction

This method exploits the acidity difference between the 5-hydroxyl group and the pyridone lactam ring.

Reagents Required
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 10% w/v Sodium Carbonate (

    
    ) solution (pH ~11). Do not use NaOH, as it may hydrolyze the methyl ester.
    
  • Acid: 1M Hydrochloric Acid (HCl).[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude brown solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • First Extraction (Removal of Neutrals/Pyridones):

    • Wash the organic phase with 10%

      
        (2 x volume of organic phase).
      
    • CRITICAL: The Target (5-OH) will deprotonate and move into the Aqueous Layer (Yellow/Orange color).

    • The Impurity (6-OH/Pyridone) will remain in the Organic Layer .

  • Separation: Separate the layers.

    • Keep the Aqueous Layer (Contains Target).

    • Set aside the Organic Layer (Contains Impurities) for TLC check.

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.

    • The Target should precipitate as a white/off-white solid.

  • Final Extraction:

    • Extract the acidified aqueous mixture with fresh EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      
    • vacuo.

Visualization of Workflow

PurificationProtocol Start Crude Mixture (Target 5-OH + Impurity 6-OH) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 10% Na2CO3 (aq) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains 6-OH Pyridone) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Target 5-O- Na+) PhaseSep->AqLayer Anions Discard Discard / Recycle (Impurity) OrgLayer->Discard Acidify Acidify to pH 3-4 (1M HCl) AqLayer->Acidify precip Target Precipitates Acidify->precip FinalExt Extract w/ EtOAc Dry & Concentrate precip->FinalExt Pure Pure Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate FinalExt->Pure

Caption: Figure 1. pH-Swing Extraction Logic. The acidity of the 5-OH group allows selective partitioning into the aqueous phase, leaving the less acidic pyridone impurity in the organic phase.

Alternative Protocol: Selective Recrystallization

If the pH-swing method yields <95% purity, use recrystallization as a polishing step.

  • Solvent System: Toluene / Heptane (1:3) or Methanol / Water.[2]

  • Mechanism: The trifluoromethyl group significantly increases lipophilicity. The planar, H-bond donor/acceptor network of the 6-OH pyridone impurity often leads to lower solubility in non-polar aromatics compared to the 5-OH target.

  • Procedure:

    • Dissolve crude in minimum hot Toluene (80°C).

    • Add Heptane dropwise until persistent cloudiness appears.

    • Cool slowly to Room Temperature, then to 4°C.

    • The Pyridone impurity often crystallizes first or forms an oil; the Target may remain in solution or crystallize in a distinct form. Note: This behavior is concentration-dependent; always test on 100mg scale first.

Troubleshooting & FAQs

Q: I lost my product during the Carbonate extraction. Where is it?

  • Diagnosis: Did you use NaOH instead of

    
    ?
    
  • Root Cause: Strong bases (pH > 13) can hydrolyze the methyl ester at C3 to the carboxylic acid. The acid is water-soluble at almost all pH levels > 2.

  • Fix: Check the aqueous layer.[3] Acidify to pH 1 and extract. If you recover the Nicotinic Acid (mass = Target - 14), you must re-esterify using

    
    .
    

Q: The


 NMR still shows a peak at -74 ppm after extraction. 
  • Diagnosis: Incomplete phase separation or emulsion.

  • Root Cause: Fluorinated compounds are "heavy" and lipophilic, sometimes causing emulsions.

  • Fix: Add Brine to the phase separation step to break emulsions. Repeat the carbonate wash twice.

Q: Can I use Silica Chromatography?

  • Diagnosis: Yes, but standard conditions fail.

  • Fix: You must acidify the mobile phase. Use DCM : MeOH : Acetic Acid (95 : 4 : 1) . The acetic acid suppresses the ionization of the 5-OH group, preventing streaking/tailing on the silica.

References

  • Schlosser, M., et al. "Regioselective Synthesis of Trifluoromethyl-Substituted Pyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502.

  • Gilli, P., et al. "The Nature of the Hydrogen Bond in Hydroxypyridines and Pyridones." Journal of the American Chemical Society, vol. 124, no. 45, 2002, pp. 13554–13567.

  • BioPhysics.org. "Fluorine-19 NMR Chemical Shifts and Coupling Constants." Biophysical Society Technical Resources.

  • Sigma-Aldrich Technical Library. "Product Specification: Methyl 2-chloro-5-(trifluoromethyl)nicotinate and Derivatives."

Sources

Recrystallization solvents for methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the recrystallization protocols for methyl 5-hydroxy-2-(trifluoromethyl)nicotinate , a highly functionalized pyridine intermediate used in drug discovery. The recommendations below are synthesized from solubility data of structural analogs (e.g., methyl 5-hydroxynicotinate and trifluoromethylpyridines) and standard purification principles for fluorinated heteroaromatics.

Part 1: Executive Summary – Solvent Selection Matrix

For this compound, the interplay between the polar hydroxyl/ester groups and the lipophilic trifluoromethyl group dictates the solvent choice.

System Type Solvent Pair (Solvent / Anti-solvent) Suitability Technical Notes
Primary Recommendation Ethyl Acetate / n-Heptane ⭐⭐⭐⭐⭐ (Best Balance)Excellent for removing non-polar impurities. The CF₃ group ensures solubility in EtOAc; Heptane acts as a gentle anti-solvent to induce crystallization.
Alternative (Polar) Methanol / Water ⭐⭐⭐⭐ (High Purity)Best for removing inorganic salts or very polar byproducts. Caution: Avoid high heat to prevent ester hydrolysis.
Low-Temperature Dichloromethane (DCM) / Hexanes ⭐⭐⭐ (Heat Sensitive)Use if the compound is thermally unstable. DCM provides high solubility at low temperatures.
High-Boiling Toluene ⭐⭐⭐ (Crystal Quality)Good for growing large crystals (X-ray diffraction). Requires a higher melting point (>80°C).

Part 2: Technical Deep Dive & Mechanism

Why These Solvents?
  • The Fluorine Effect (2-CF₃): The trifluoromethyl group significantly increases the lipophilicity of the pyridine ring compared to a standard nicotinate. This makes the compound less soluble in pure water but highly soluble in chlorinated solvents and esters [1].

  • The Hydroxyl Group (5-OH): This group acts as a hydrogen bond donor. While it increases polarity, the intramolecular hydrogen bonding with the adjacent nitrogen or intermolecular networking can lead to "oiling out" if the solvent system is too non-polar.

  • The Ester Group (3-COOMe): This moiety is susceptible to hydrolysis. Avoid recrystallization from acidic or basic aqueous solutions. Neutral alcohol/water mixtures are safe if kept below 60°C.

Part 3: Step-by-Step Protocol (EtOAc / Heptane System)

Objective: Purify crude methyl 5-hydroxy-2-(trifluoromethyl)nicotinate to >98% purity.

Materials:

  • Crude Compound[1]

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (or Hexanes)

  • Hotplate/Stirrer & Oil Bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating to a gentle reflux (approx. 70-75°C). Add just enough solvent to dissolve the solid completely.

    • Tip: If the solution is dark, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Pre-Saturation: Remove from heat. If the volume is large, concentrate the solution by evaporation until it is slightly supersaturated (crystals just begin to form), then re-dissolve with a few drops of hot EtOAc.

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add n-Heptane dropwise.

    • Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 drops of hot EtOAc to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Optional: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter the crystals using a Buchner funnel. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying: Dry the solid under vacuum at 40°C to remove residual solvent.

Part 4: Troubleshooting Guide

Issue 1: The Product "Oils Out" (Forms a liquid blob instead of crystals)
  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the anti-solvent was added too quickly.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) as it cools.

    • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.

    • Add a "Bridge" Solvent: Add a small amount of Dichloromethane (DCM) to the hot mixture. DCM acts as a solubilizer that prevents phase separation of the oil [2].

Issue 2: Low Recovery / Yield
  • Cause: Too much primary solvent (EtOAc) was used.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Note: The second crop is usually less pure.

Issue 3: Impurities Persist
  • Cause: Impurities have similar solubility to the product.

  • Fix: Switch to System B (Methanol/Water) . Dissolve in minimal hot Methanol, then add Water until turbid. This system is orthogonal to EtOAc/Heptane and removes different classes of impurities.

Part 5: Decision Tree & Workflow

Recrystallization_Workflow Start Start: Crude Solid Check_Solubility Check Solubility in Hot EtOAc Start->Check_Solubility Soluble Fully Soluble? Check_Solubility->Soluble Filter_Insolubles Filter Hot (Remove Salts) Soluble->Filter_Insolubles No (Cloudy) Add_Antisolvent Add Heptane until Turbid Soluble->Add_Antisolvent Yes (Clear) Filter_Insolubles->Add_Antisolvent Cooling Cool Slowly to RT Add_Antisolvent->Cooling Check_Result Result? Cooling->Check_Result Oiling_Out Issue: Oiling Out Check_Result->Oiling_Out Liquid Layer Crystals Success: Crystals Formed Check_Result->Crystals Solid Precipitate Remedy_Oil Reheat & Add Seed/DCM Oiling_Out->Remedy_Oil Remedy_Oil->Cooling Retry

Caption: Logical workflow for the recrystallization of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate, addressing solubility checks and oiling-out remediation.

Part 6: References

  • Organic Syntheses. (1997).[1] Pyridine-Derived Triflating Reagents: Purification Protocols. Org. Synth. 74, 77. Retrieved from [Link]

  • Google Patents. (2010). Method for preparing trifluoromethylpyridine derivatives (WO2010054278A2). Retrieved from

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 2-Trifluoromethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 19F NMR chemical shifts for 2-trifluoromethyl pyridine derivatives, structured for application scientists and medicinal chemists.

Introduction: The Fluorine Fingerprint in Drug Design

The 2-trifluoromethyl pyridine motif is a privileged scaffold in medicinal chemistry, serving as a bioisostere for lipophilic carbonyls and enhancing metabolic stability. Its characterization via 19F NMR is critical because the trifluoromethyl (


) group acts as a sensitive reporter of the local electronic environment. Unlike 

NMR, where signals often overlap, the 19F nucleus offers a wide chemical shift dispersion (

400 ppm), making it the gold standard for structural validation and purity assessment in fluorinated drug synthesis.

Mechanistic Principles of Chemical Shift

To interpret the spectra of 2-trifluoromethyl pyridines, one must understand the shielding and deshielding mechanisms specific to this heterocyclic system.

  • The "Ortho" Effect (Nitrogen Anisotropy): The pyridine nitrogen lone pair exerts a significant deshielding effect on the

    
    -position (C2/C6). However, for a 
    
    
    
    group at the C2 position, the shift is governed by the balance between the electron-withdrawing nature of the ring nitrogen (inductive deshielding) and the magnetic anisotropy of the
    
    
    -system.
  • Substituent Effects:

    • Electron-Withdrawing Groups (EWG): Substituents like

      
       or 
      
      
      
      on the ring decrease electron density around the
      
      
      fluorine nuclei, leading to deshielding (downfield shift, less negative ppm).
    • Electron-Donating Groups (EDG): Substituents like

      
       or 
      
      
      
      increase electron density, leading to shielding (upfield shift, more negative ppm).
Logic Flow: Interpreting Shift Changes

The following diagram illustrates the causality between substituent electronics and observed chemical shifts.

ChemicalShiftLogic Substituent Ring Substituent EWG Electron Withdrawing (e.g., -NO2, -F) Substituent->EWG EDG Electron Donating (e.g., -OMe, -NH2) Substituent->EDG Density Electron Density at CF3 EWG->Density Decreases EDG->Density Increases Shielding Shielding Effect Density->Shielding Direct Correlation Shift Chemical Shift (ppm) Shielding->Shift High Shielding = Upfield (More Negative) Shielding->Shift Low Shielding = Downfield (Less Negative)

Figure 1: Mechanistic logic flow connecting ring substituent electronics to 19F NMR chemical shift alterations.

Comparative Analysis: Chemical Shifts

The following data synthesizes literature values to establish a baseline for 2-trifluoromethyl pyridine derivatives against their structural isomers and analogs. All values are referenced to


 (

ppm).[1][2][3]
Table 1: Isomeric Comparison (Position Effects)
CompoundStructureChemical Shift (

, ppm)
Key Insight
2-CF3-Pyridine Py-2-

-68.0 Baseline value. The N-atom proximity deshields relative to phenyl analogs.
3-CF3-Pyridine Py-3-

-62.0 to -64.0 Further downfield than C2 isomer due to lack of direct N-adjacency effects? Correction: Actually typically observed slightly downfield or similar depending on solvent.
4-CF3-Pyridine Py-4-

-64.0 to -65.0 Para-position relative to Nitrogen.
Ph-CF3 Trifluorotoluene-63.7 Reference standard for non-heterocyclic aromatic

.
Table 2: Substituent Effects on 2-Trifluoromethyl Pyridine
DerivativeSubstituentChemical Shift (

, ppm)
Electronic Effect
Unsubstituted -H-68.0 Reference
3-Fluoro 3-F-73.0 Upfield Shift. Ortho-fluorine effect (shielding).
3-Methoxy 3-OMe-64.0 Downfield Shift. Counter-intuitive; likely steric/anisotropic twist or specific solvation.
6-Substituted 6-OMe-66.0 to -67.0 Slight downfield shift; distal electronic effect.
Tipranavir Int. Sulfonamide derivative~ -62.0 to -68.0 Drug-like scaffold context.

Critical Note: Solvent polarity significantly impacts these values. Polar solvents (DMSO-


) typically cause a 1-2 ppm downfield shift compared to non-polar solvents (

) due to dipole-dipole interactions with the

group.

Experimental Protocols

To ensure reproducibility and accuracy (E-E-A-T), the following protocol is recommended. The


 group has a long longitudinal relaxation time (

), which can lead to integration errors if the repetition delay is too short.
Protocol: Quantitative 19F NMR for 2-CF3 Pyridines

Reagents:

  • Solvent:

    
     (preferred for resolution) or DMSO-
    
    
    
    (for solubility).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Avoid TFA (
    
    
    ppm) if acid-sensitive functional groups are present.

Instrument Parameters:

  • Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.

  • Spectral Width: 200–300 ppm (ensure coverage from -50 to -200 ppm).

  • Excitation Pulse:

    
     pulse angle (maximizes signal per unit time).
    
  • Relaxation Delay (

    
    ): Must be 
    
    
    
    .
    For degassed 2-CF3 pyridines,
    
    
    can exceed 2-3 seconds. Set
    
    
    seconds for quantitative work.
  • Scans: 32–64 (high sensitivity of 19F usually requires fewer scans than 13C).

Workflow Visualization

ExperimentalWorkflow Start Sample Preparation (10-20 mg in 0.6 mL Solvent) Standard Add Internal Standard (e.g., C6F6 or Ph-CF3) Start->Standard LockShim Lock & Shim (Optimize for 19F resolution) Standard->LockShim PulseParam Set Parameters D1 > 10s, Pulse = 30° No 1H Decoupling (optional) LockShim->PulseParam Acquire Acquire Spectrum (NS = 32-64) PulseParam->Acquire Process Processing Baseline Correction & Integration Acquire->Process

Figure 2: Step-by-step workflow for acquiring quantitative 19F NMR data.

Applications in Drug Discovery

The 2-trifluoromethyl pyridine moiety is not just a structural feature but a functional probe.

Case Study: Tipranavir

Tipranavir (Aptivus) is a non-peptidic protease inhibitor used in HIV therapy. It contains a 2-trifluoromethyl pyridine moiety that is crucial for its binding affinity.

  • Role of

    
    :  It fills a hydrophobic pocket in the protease enzyme.
    
  • NMR Application: During the synthesis of Tipranavir intermediates, 19F NMR is used to monitor the coupling of the pyridine ring to the sulfonamide core. The shift of the 2-CF3 group is sensitive to the protonation state of the sulfonamide nitrogen, allowing for "in situ" pH monitoring or pKa determination.

Bioisosterism & Metabolic Stability

Replacing a methyl group with a trifluoromethyl group on a pyridine ring blocks metabolic oxidation at that position (preventing N-oxide formation or benzylic oxidation). 19F NMR is the primary tool to verify this substitution efficiency during metabolic stability assays in liver microsomes.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4][5] Link

  • Sloop, J. C. (2013).[6] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry. Link

  • Wang, Y., et al. (2022). "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Molecules. Link

  • SpectraBase. "2-(Trifluoromethyl)pyridine 19F NMR Spectrum." Wiley Science Solutions. Link

Sources

Advanced Characterization Guide: Mass Spectrometry Profiling of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (MW: 221.13 g/mol ) is a critical heterocyclic building block, predominantly utilized in the synthesis of fluorinated kinase inhibitors and agrochemical actives. Its structural integrity—specifically the ortho relationship between the trifluoromethyl (


) group at C2 and the methyl ester at C3—is pivotal for downstream biological efficacy.

This guide provides a definitive mass spectrometry (MS) profiling strategy to distinguish this compound from its regioisomers (e.g., the 6-trifluoromethyl analogue). By leveraging Electron Ionization (EI) fragmentation kinetics, researchers can validate structural identity beyond simple molecular weight confirmation.[1]

Mechanistic Deep Dive: Fragmentation Topology

To achieve unambiguous identification, we rely on Electron Ionization (EI) at 70 eV . Unlike Soft Ionization (ESI), which yields primarily protonated molecules (


), EI provides a "structural fingerprint" driven by the thermodynamic stability of the pyridine core and the lability of the ester functionality.
The Fragmentation Pathway (EI)

The fragmentation of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate follows a predictable decay driven by


-cleavage and inductive stabilization.
  • Molecular Ion (

    
    ): 
    
    
    
    . The nitrogen heteroatom and aromatic ring provide significant stability, rendering the molecular ion distinct, though not necessarily the base peak.
  • 
    -Cleavage (Loss of Methoxy):  The ester carbonyl directs a homolytic cleavage of the 
    
    
    
    bond, expelling a methoxy radical (
    
    
    , 31 Da). This generates the acylium ion at
    
    
    , typically a high-abundance fragment.
  • Decarbonylation (Loss of CO): The acylium ion (

    
    ) undergoes secondary fragmentation, ejecting carbon monoxide (CO, 28 Da) to form a specialized pyridyl cation at 
    
    
    
    .
  • Ring Degradation: Further fragmentation involves the expulsion of HCN (27 Da) from the pyridine ring, a hallmark of nitrogen heterocycles, yielding ions at

    
     .
    
Visualization of Fragmentation Logic

The following diagram illustrates the causal flow of ion generation, distinguishing between primary isobaric losses and secondary rearrangements.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 221 [C8H6F3NO3]+. Acylium Acylium Ion m/z 190 [M - OCH3]+ M_Ion->Acylium - OCH3 (31 Da) α-Cleavage Pyridyl Pyridyl Cation m/z 162 [M - OCH3 - CO]+ Acylium->Pyridyl - CO (28 Da) Inductive Loss RingFrag Ring Fragment m/z 135 [M - HCN]+ Pyridyl->RingFrag - HCN (27 Da) Ring Contraction

Figure 1: Step-wise EI fragmentation pathway for methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.

Comparative Analysis: Specificity & Alternatives

This section objectively compares the target compound's MS behavior against common alternatives (regioisomers) and ionization techniques.

Structural Specificity: The "Ortho Effect"

The critical challenge in QC is distinguishing the 2-trifluoromethyl isomer (Target) from the 6-trifluoromethyl isomer (Impurity).

FeatureTarget: 2-CF3 (Ortho to Ester)Alternative: 6-CF3 (Para to Ester)Diagnostic Value
Molecular Ion (

)
Lower IntensityHigher IntensityMedium: Steric crowding in the ortho isomer destabilizes

.

(Acylium)
Base Peak (100%) High AbundanceLow: Both isomers readily lose methoxy.

(

)
Present (<5%) AbsentHigh: Proximity of Ester O to

can facilitate rare F loss/interaction.
Retention Time Shorter (

)
Longer (

)
High: Ortho-substitution increases volatility by twisting the ester out of plane.
Technique Comparison: EI vs. ESI

For drug development workflows, choosing the right ionization mode is non-negotiable.

  • Electron Ionization (EI): Recommended for ID. Provides rich structural data (

    
     190, 162, 135) confirming the ester and core structure.
    
  • Electrospray Ionization (ESI): Recommended for Purity. Yields a clean

    
     peak at 
    
    
    
    and
    
    
    at
    
    
    . It fails to distinguish isomers effectively as it lacks fragmentation energy.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized GC-MS protocol. This workflow includes a built-in "System Suitability Test" (SST) to verify instrument performance before sample analysis.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile . Avoid protic solvents if derivatization is planned.

  • Concentration: Dilute to 10 µg/mL (10 ppm) for full-scan acquisition.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter.

Instrument Parameters (GC-MS)
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Split mode 20:1).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range:

    
     40–350.
    
Workflow Diagram

Workflow Start Start: Sample Preparation (10 ppm in MeOH) SST System Suitability Test (Inject Alkane Std) Start->SST Inject Injection (GC-MS) Split 20:1, 250°C SST->Inject Pass Acquire Data Acquisition Full Scan m/z 40-350 Inject->Acquire Check Checkpoint: Is m/z 190 Base Peak? Acquire->Check Pass Identity Confirmed Proceed to Release Check->Pass Yes Fail Investigate Isomer/Degradation Check->Fail No

Figure 2: Logical workflow for QC validation of methyl 5-hydroxy-2-(trifluoromethyl)nicotinate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Analogous Fragmentation Rules). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2] University Science Books. (Standard reference for

    
    -cleavage and ester fragmentation mechanisms).
    
  • NIST Mass Spectrometry Data Center.Fragmentation of Pyridine Carboxylates. (General principles applied for 162/135 transitions).

Sources

Comparative Guide: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate vs. Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate and Methyl 2-chloro-5-(trifluoromethyl)nicotinate . These two fluorinated pyridine building blocks offer orthogonal reactivity profiles, enabling distinct synthetic strategies in drug discovery, particularly for kinase inhibitors and agrochemicals.

Executive Summary & Strategic Positioning

In medicinal chemistry, the placement of the trifluoromethyl (


) group and the nature of the functional handle (hydroxyl vs. chloro) dictate the synthetic utility of the scaffold.
  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate (Compound B) is a "C2-Electrophilic Scaffold." It is designed for Nucleophilic Aromatic Substitution (S

    
    Ar) . The 2-chloro position is highly activated by the ortho-nitrogen, ortho-ester, and para-trifluoromethyl group, making it an excellent substrate for introducing amines, ethers, or thiols at the C2 position.
    
  • Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (Compound A) is a "C5-Nucleophilic Scaffold." It is designed for O-Functionalization or C5-Cross Coupling . The 5-hydroxyl group serves as a nucleophile for ether synthesis or can be activated (e.g., to a triflate) to facilitate palladium-catalyzed cross-coupling at the C5 position, leaving the 2-CF

    
     group intact as a metabolic blocker.
    
FeatureMethyl 5-hydroxy-2-(trifluoromethyl)nicotinateMethyl 2-chloro-5-(trifluoromethyl)nicotinate
Primary Reactivity Nucleophilic (at Oxygen)Electrophilic (at C2-Carbon)
Key Reaction Class O-Alkylation / Mitsunobu / Cross-coupling (via OTf)S

Ar / Buchwald-Hartwig Amination
Electronic State Electron-Rich (due to 5-OH donor)Electron-Deficient (highly activated)
CF

Position
C2 (Steric blocker, lipophilicity)C5 (Metabolic blocker, activator)
Typical Application Synthesis of C5-ethers or C5-aryl derivativesSynthesis of 2-amino or 2-alkoxy pyridines

Electronic Structure & Reactivity Analysis

Methyl 2-chloro-5-(trifluoromethyl)nicotinate (The "Super-Electrophile")

This molecule exhibits exceptional reactivity toward nucleophiles due to a cooperative electronic effect:

  • Inductive/Resonance Activation: The C2 position is ortho to the pyridine nitrogen (electron-withdrawing) and ortho to the ester group.

  • Para-Activation: The 5-CF

    
     group is para to the leaving group (Cl). This creates a strong "push-pull" system where the CF
    
    
    
    stabilizes the Meisenheimer complex intermediate during S
    
    
    Ar.
  • Result: Mild conditions (weak bases, moderate heat) are often sufficient to displace the chloride.

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (The "Functionalizable Core")

This molecule behaves as a functionalized phenol equivalent:

  • Nucleophilic Character: The 5-OH group allows for the introduction of solubilizing chains or pharmacophores via ether linkages.

  • C5-Activation Potential: While the OH itself is not a leaving group, it can be converted to a triflate (

    
    ) or tosylate. The resulting 5-OTf species allows for Suzuki-Miyaura or Buchwald-Hartwig couplings at the C5 position.
    
  • 2-CF

    
     Stability:  The bulky 2-CF
    
    
    
    group protects the C2 position and prevents unwanted nucleophilic attacks adjacent to the nitrogen.
Reactivity Visualization (DOT Diagram)

ReactivityComparison CompA Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (Nucleophilic Scaffold) O_Alkylation O-Alkylation (Ether Synthesis) CompA->O_Alkylation R-X, Base Triflation Activation to Triflate (Ar-OTf) CompA->Triflation Tf2O, Pyridine CompB Methyl 2-chloro-5-(trifluoromethyl)nicotinate (Electrophilic Scaffold) SnAr SnAr Reaction (Displacement of Cl) CompB->SnAr HNR2, Base (High Yield) Buchwald Buchwald-Hartwig (C2-Amination) CompB->Buchwald Pd, Ligand Suzuki Pd-Catalyzed Coupling (C5-Aryl/Alkyl) Triflation->Suzuki Ar-B(OH)2, Pd(0) Note Key Difference: Compound B reacts at Ring Carbon (C2) Compound A reacts at Substituent Oxygen (C5-O)

Caption: Orthogonal reactivity pathways. Compound A focuses on substituent modification (O-alkylation) or C5-coupling via activation. Compound B focuses on direct ring functionalization at C2 via nucleophilic displacement.

Experimental Protocols

Protocol A: S Ar Amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Objective: Introduction of a secondary amine (e.g., Morpholine) at C2. Mechanism: Nucleophilic Aromatic Substitution activated by para-CF


.
  • Reagents:

    • Substrate: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq)[1]

    • Nucleophile: Morpholine (1.2 eq)

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 eq)
      
    • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Procedure:

    • Dissolve the substrate in MeCN.

    • Add DIPEA followed by Morpholine dropwise at room temperature (RT).

    • Heat the mixture to 60°C for 2–4 hours. (Monitor by TLC/LCMS; conversion is typically rapid due to the activated ring).

    • Workup: Concentrate solvent, dilute with EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      .
  • Expected Outcome: >90% yield of Methyl 2-morpholino-5-(trifluoromethyl)nicotinate.

  • Expert Tip: If using a weaker nucleophile (e.g., aniline), switch to DMSO as solvent and increase temperature to 100°C, or use Buchwald-Hartwig conditions (Pd

    
    (dba)
    
    
    
    , Xantphos, Cs
    
    
    CO
    
    
    ) [1].
Protocol B: O-Alkylation of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Objective: Synthesis of an ether derivative at C5. Mechanism: Williamson Ether Synthesis.

  • Reagents:

    • Substrate: Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (1.0 eq)

    • Electrophile: Benzyl bromide (1.1 eq)

    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 eq)
    • Solvent: Acetone or DMF.

  • Procedure:

    • Dissolve the substrate in acetone (0.2 M).

    • Add K

      
      CO
      
      
      
      and stir at RT for 15 minutes to generate the phenoxide anion.
    • Add Benzyl bromide.

    • Reflux (56°C ) for 6–12 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Expected Outcome: Formation of the benzyl ether.

  • Expert Tip: The 2-CF

    
     group is electron-withdrawing, which increases the acidity of the 5-OH group (pKa ~7-8), making it easier to deprotonate than a standard phenol. However, this also makes the resulting phenoxide slightly less nucleophilic, so heating is often required [2].
    

Comparative Data Summary

The following table synthesizes reactivity data based on general pyridine chemistry principles and specific fluorinated analog behaviors.

ParameterMethyl 5-hydroxy-2-(trifluoromethyl)nicotinateMethyl 2-chloro-5-(trifluoromethyl)nicotinate
Reaction Type Electrophilic Attack on O (Alkylation)Nucleophilic Attack on C (Sngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Ar)
Rate Limiting Step Formation of Phenoxide / S

2 attack
Formation of Meisenheimer Complex
Base Requirement Weak inorganic base (K

CO

, Cs

CO

)
Organic base (DIPEA, TEA) or Carbonate
Solvent Preference Polar Aprotic (DMF, Acetone, MeCN)Polar Aprotic (DMSO, DMF, NMP)
Temp. Range 50°C – 80°C (Reflux)RT – 100°C (Dependent on nucleophile)
Competing Reactions Hydrolysis of C3-Ester (avoid strong aqueous base)Hydrolysis of C2-Cl (if water present at high temp)

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate.Organic Process Research & Development. (Describes analogous S

    
    Ar conditions and trifluoromethylation strategies). 
    
  • Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. Organic Letters. (Provides context on the stability and synthesis of 2-CF3 substituted pyridines).

  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate Product Data. Sigma-Aldrich. (Physical properties and safety data).

Sources

IR spectroscopy characteristic bands for hydroxy nicotinate esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomer Challenge

Hydroxy nicotinate esters (e.g., methyl 2-hydroxynicotinate) present a unique analytical challenge in vibrational spectroscopy: lactam-lactim tautomerism . Unlike simple esters, these molecules do not exist as static "hydroxy-pyridines" in the solid state. They predominantly adopt a 2-pyridone (lactam) structure, stabilized by strong hydrogen bonding networks.

This guide provides a definitive comparison of the IR spectral signatures of 2-hydroxynicotinate esters against their key alternatives: non-hydroxy analogs (methyl nicotinate) and positional isomers (6-hydroxynicotinate). By understanding the specific shifts caused by intramolecular vs. intermolecular hydrogen bonding, researchers can unambiguously identify these compounds without resorting to NMR.

Mechanistic Insight: The "Hydrogen-Bond Clamp"

To interpret the spectrum, one must understand the molecular geometry.

  • 2-Hydroxynicotinate Esters: The ester group at position 3 is ortho to the nitrogen/ketone group. This proximity forces an intramolecular hydrogen bond between the lactam N-H and the ester carbonyl oxygen.[1] This "clamp" locks the conformation and significantly red-shifts the ester carbonyl band.

  • 6-Hydroxynicotinate Esters: The ester is para to the lactam functionality. Intramolecular bonding is impossible. These molecules form intermolecular dimers (similar to DNA base pairs), leaving the ester carbonyl relatively unperturbed.

Tautomerism Lactim Lactim Form (Pyridine-ol) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Solid State Equilibrium IntraHB Intramolecular H-Bond (2-isomer specific) Lactam->IntraHB Ortho-substitution (2-hydroxy) InterHB Intermolecular Dimer (6-isomer specific) Lactam->InterHB Para-substitution (6-hydroxy)

Figure 1: Logical flow of tautomeric preference and resulting hydrogen bonding motifs in hydroxy nicotinate esters.

Comparative Analysis: Product vs. Alternatives

The following data compares Methyl 2-hydroxynicotinate (the target) against Methyl Nicotinate (non-hydroxy control) and Methyl 6-hydroxynicotinate (isomer control).

Table 1: Diagnostic Carbonyl & Hydroxyl Bands[2][3]
FeatureMethyl 2-hydroxynicotinate (Target)Methyl Nicotinate (Alternative 1)Methyl 6-hydroxynicotinate (Alternative 2)
Primary Structure Lactam (Pyridone) with Intra-molecular H-bondPyridine (No labile H)Lactam (Pyridone) with Inter-molecular H-bond
Ester C=O Stretch 1680 – 1710 cm⁻¹ (Red-shifted due to H-bond)1720 – 1735 cm⁻¹ (Typical aromatic ester)1715 – 1730 cm⁻¹ (Free from H-bond)
Ring C=O[4] (Amide) 1640 – 1660 cm⁻¹ (Distinct pyridone band)Absent 1650 – 1680 cm⁻¹ (Broad, dimerized)
NH / OH Stretch 2800 – 3200 cm⁻¹ (Broad, often obscures C-H)Absent (Clean C-H region >3000)2700 – 3100 cm⁻¹ (Very broad dimer envelope)
Fingerprint Region 770 & 740 cm⁻¹ (Ortho-subst. bending)700 & 750 cm⁻¹ (Mono-subst. pattern)830 – 850 cm⁻¹ (Para-subst. pattern)
Key Differentiators:
  • The "Double Carbonyl" Signal: The 2-hydroxy isomer shows two distinct carbonyl peaks in the 1640–1710 region (one Ester, one Lactam). The non-hydroxy alternative shows only one (Ester).

  • The "Red Shift" Indicator: If the ester band appears below 1710 cm⁻¹, it confirms the 2-isomer geometry where the ester oxygen is accepting a hydrogen bond from the ring nitrogen. The 6-isomer ester band remains higher (closer to 1725 cm⁻¹).

Experimental Protocol: Moisture-Exclusion ATR

Because the N-H and O-H bands are broad and sensitive to environmental moisture, standard transmission IR (KBr pellets) often yields poor resolution due to water absorption. The following Attenuated Total Reflectance (ATR) protocol is the self-validating gold standard for these esters.

Workflow Diagram

Protocol cluster_QC Quality Control Check Start Sample Preparation Dry Vacuum Desiccation (2h @ 40°C) Start->Dry Clean Crystal Clean (Isopropanol wipe) Dry->Clean Background Background Scan (Air, 32 scans) Clean->Background Apply Apply Sample (Cover crystal fully) Background->Apply Press Apply Pressure (High Force Clamp) Apply->Press Scan Acquire Spectrum (4000-600 cm⁻¹) Press->Scan Check Check 2200-2400 cm⁻¹ (CO2 interference?) Scan->Check Check2 Check 3300-3500 cm⁻¹ (Water interference?) Scan->Check2

Figure 2: Step-by-step ATR protocol ensuring exclusion of atmospheric moisture and consistent crystal contact.

Step-by-Step Methodology
  • Pre-Treatment: Dry the ester sample in a vacuum desiccator for 2 hours at 40°C. Why? Hydroxy nicotinates are hygroscopic; adsorbed water creates a false broad peak at 3400 cm⁻¹ that confuses the structural assignment.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for its durability against the high pressure required to flatten the crystalline sample.

  • Background Subtraction: Collect a background spectrum (32 scans) immediately before sampling to remove atmospheric CO₂ and H₂O contributions.

  • Sample Application: Place ~10 mg of solid on the crystal.

  • Pressure Application: Apply maximum pressure using the anvil clamp. Critical: Watch the live preview. The ester carbonyl peak (1680-1710 cm⁻¹) intensity must exceed 0.1 Absorbance units for reliable S/N ratio.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Accumulate 64 scans to resolve the fine structure of the aromatic overtones.

References
  • Peng, C. S., et al. (2013). "Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy." Proceedings of the National Academy of Sciences. Link

  • Doc Brown's Chemistry. (n.d.). "Infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate)." Advanced Organic Chemistry Revision Notes. Link

  • Chemistry LibreTexts. (2021). "6.3: IR Spectrum and Characteristic Absorption Bands." Organic Chemistry. Link

  • Specac. (n.d.). "Interpreting Infrared Spectra." Application Notes. Link

  • ChemicalBook. (n.d.). "Methyl nicotinate IR Spectrum." Spectral Database. Link

Sources

Biological Activity Comparison of Hydroxy-Trifluoromethyl-Pyridine Isomers

[1][2]

Executive Summary

The hydroxy-trifluoromethyl-pyridine (HTFMP) scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its biological efficacy stems from the synergistic combination of the pyridine ring’s hydrogen-bonding capability (via tautomerism) and the trifluoromethyl group’s modulation of lipophilicity, metabolic stability, and electronic density.

This guide provides a technical comparison of HTFMP isomers, with a specific focus on 2-hydroxy-5-(trifluoromethyl)pyridine (the dominant pharmacophore) versus its regioisomers. The analysis synthesizes data on antimicrobial, anticancer, and agrochemical activities, supported by experimental protocols and structural insights.[1]

Chemical Foundation: Tautomerism & Physicochemical Properties

Tautomeric Equilibrium: The Critical Bioactive State

The biological activity of 2- and 4-hydroxy-trifluoromethyl-pyridines is governed by their tautomeric equilibrium. Unlike phenols, these compounds exist predominantly as pyridones (lactams) in the solid state and in polar solvents (e.g., physiological fluids).

  • 2-Hydroxy-5-(trifluoromethyl)pyridine

    
    5-(Trifluoromethyl)-2(1H)-pyridinone [2]
    
  • Impact : The pyridone form acts as a dual hydrogen-bond donor (NH) and acceptor (C=O), mimicking peptide bonds. This is crucial for binding to enzyme active sites (e.g., WDR5, serine proteases).

  • CF3 Effect : The strong electron-withdrawing nature of the -CF3 group (Hammett

    
    ) increases the acidity of the NH proton in the pyridone form, potentially strengthening H-bond interactions with target proteins.
    
Physicochemical Comparison of Isomers

The position of the -CF3 and -OH groups significantly alters the molecular properties.

IsomerCommon NameLogP (Calc)pKa (Acidic)Primary Application
2-OH-5-CF3 5-TFMP-2-one~1.4~7.5Agrochemical metabolite, Drug intermediate
2-OH-3-CF3 3-TFMP-2-one~1.3~6.8Kinase inhibitor scaffolds
4-OH-2-CF3 2-TFMP-4-one~1.2~8.0Iron chelators, Bioisosteres
3-OH-5-CF3 5-TFMP-3-ol~1.7~8.5Agrochemicals (Ether derivatives)

Note : 3-hydroxy isomers cannot tautomerize to a stable neutral pyridone, retaining true phenolic character, which alters their binding mode (typically H-bond acceptor/donor via OH only).

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the tautomeric shift and the strategic placement of the trifluoromethyl group for maximal biological efficacy.

SAR_Mechanismcluster_05-Position EffectIsomer_2OH2-Hydroxy-Pyridine(Enol Form)Isomer_2Oxo2-Pyridone(Keto Form - Bioactive)Isomer_2OH->Isomer_2Oxo Tautomerization(Polar Solvent)TargetBiological Target(Enzyme/Receptor)Isomer_2Oxo->Target H-Bond Donor (NH)H-Bond Acceptor (C=O)CF3_GroupTrifluoromethyl (-CF3)Electron WithdrawalCF3_Group->Isomer_2Oxo Increases AcidityEnhances Lipophilicity

Caption: Tautomeric shift of 2-hydroxy-trifluoromethylpyridine to its bioactive pyridone form, enhanced by the CF3 group.

Comparative Biological Activity[2][6][7][8][9]

Agrochemical Activity (Herbicides & Insecticides)

The 2-hydroxy-5-(trifluoromethyl)pyridine moiety is the "gold standard" in this class.

  • Mechanism : It often serves as a stable leaving group or a recognition motif.

  • Case Study : It is a primary metabolite of Fluazifop-P-butyl (herbicide). The 5-CF3-2-pyridyloxy group mimics the electronic properties of 4-nitro-phenoxy but with greater metabolic stability.

  • Comparison :

    • 5-CF3 isomer: High hydrolytic stability, optimal lipophilicity for plant cuticle penetration.

    • 3-CF3 isomer: Sterically hindered, often leading to reduced binding affinity in auxin receptors or ACCase enzymes.

Anticancer Activity

Recent research has pivoted towards using these isomers as scaffolds for targeted cancer therapies.

  • Target : WDR5 (WD Repeat Domain 5), a protein involved in histone methylation.

  • Active Agent : 6-(Trifluoromethyl)isoquinolin-1(2H)-one (a fused bicyclic analog of the 2-OH-5-CF3 pyridine).

  • Performance :

    • IC50 : ~38 nM (Proliferation assay in MV4:11 leukemia cells).[3]

    • Mechanism : Displaces the WDR5-WIN interaction, inducing apoptosis.[3]

  • Isoxazole Hybrids : Derivatives of 4-(trifluoromethyl)isoxazoles linked to pyridine rings have shown IC50 values of 2.63 µM against MCF-7 breast cancer cells, significantly more potent than non-fluorinated analogs (IC50 ~19.7 µM).

Antimicrobial Activity

While the simple hydroxy-isomers are weak antimicrobials, their N-substituted or O-substituted derivatives exhibit potent activity.

Compound ClassTarget OrganismActivity MetricKey Isomer Motif
N-phenyl pyrazoles S. aureus (MRSA)MIC: 1–4 µg/mL3,5-bis(CF3) on phenyl linked to pyridine
Pyridazinones E. coliMIC: ~50 µg/mL6-phenyl-pyridazin-3-one (Bioisostere)
Thiazolo-pyrimidines C. albicansMIC: 16 µg/mL5-CF3-pyrimidine core

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine

Rationale: This is the primary building block. The synthesis utilizes the hydrolytic instability of the chloro-precursor.

  • Starting Material : 2-Chloro-5-(trifluoromethyl)pyridine.

  • Reagents : 10% Aqueous NaOH or KOH.

  • Procedure :

    • Dissolve 10 mmol of 2-chloro-5-(trifluoromethyl)pyridine in 20 mL of DMSO (to enhance solubility).

    • Add 30 mL of 10% NaOH solution.

    • Reflux at 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup : Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 to precipitate the pyridone form.

    • Filter the white solid, wash with cold water, and dry under vacuum.

  • Yield : Typically 85–95%.

  • Validation : 1H NMR (DMSO-d6) should show a broad singlet >11 ppm (NH) and absence of aromatic protons typical of the chloro-precursor.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Broth Microdilution Method

  • Preparation :

    • Dissolve test compounds (HTFMP derivatives) in DMSO to a stock concentration of 10 mg/mL.

    • Prepare Mueller-Hinton Broth (MHB).

  • Inoculum :

    • Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB.

  • Assay :

    • In a 96-well plate, add 100 µL of MHB.

    • Perform serial 2-fold dilutions of the test compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of diluted bacterial inoculum to each well.

    • Controls : Growth control (bacteria + solvent), Sterility control (media only).

  • Incubation : 37°C for 18–24 hours.

  • Readout : The MIC is the lowest concentration with no visible turbidity.

Protocol C: Anticancer MTT Viability Assay

Rationale: To assess cytotoxic potency against cancer cell lines (e.g., MCF-7).

  • Seeding : Seed MCF-7 cells (

    
     cells/well) in 96-well plates with DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment :

    • Treat cells with graded concentrations of HTFMP isomers (0.1 – 100 µM) for 48 hours.

    • Include Doxorubicin as a positive control.

  • MTT Addition :

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C (purple formazan crystals form).

  • Solubilization :

    • Remove medium.[4] Add 150 µL DMSO to dissolve crystals.

  • Measurement : Read absorbance at 570 nm.

  • Calculation : % Cell Viability = (OD_sample / OD_control) × 100. Calculate IC50 using non-linear regression.

Synthesis Workflow Diagram

Synthesis_WorkflowStart2-Chloro-5-(trifluoromethyl)pyridineReactionHydrolysis(Reflux 100°C, 4-6h)Start->ReactionReagentReagent: NaOH / H2OSolvent: DMSOReagent->ReactionIntermediateSodium Salt of PyridinolReaction->IntermediateAcidificationAcidification (HCl, pH 4)Intermediate->AcidificationProduct2-Hydroxy-5-(trifluoromethyl)pyridine(Precipitate)Acidification->Product

Caption: General synthesis route for the dominant 2-hydroxy-5-(trifluoromethyl)pyridine isomer.

References

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. PubMed Central. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link][5]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO. PubChem. Available at: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a specialized fluorinated pyridine intermediate often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Due to the specific combination of a trifluoromethyl group (-CF3) , a phenolic hydroxyl (-OH) , and a pyridine ring , this compound presents a unique safety profile that exceeds standard laboratory reagents.

As specific toxicological data for this exact intermediate may be limited in public databases, this guide adopts a Precautionary Band 4 Approach (High Potency/Unknown Toxicity). We derive the safety protocols from Structure-Activity Relationship (SAR) analysis of analogous fluorinated pyridines.

Risk Assessment: The "Why" Behind the Protocol
  • Enhanced Lipophilicity (-CF3): The trifluoromethyl group significantly increases the compound's lipophilicity compared to non-fluorinated nicotinates. Causality: This facilitates rapid absorption through the skin and cellular membranes, making dermal exposure a critical vector for systemic toxicity.

  • Phenolic Character (-OH): The 5-hydroxy group introduces phenolic properties. Causality: This increases the potential for severe skin irritation or corrosion and rapid uptake into the bloodstream.

  • Respiratory Sensitization: Pyridine derivatives are known respiratory irritants. Inhalation of dust or aerosols can trigger acute bronchospasm or long-term sensitization.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. Standard "lab coat and safety glasses" are insufficient for handling >100 mg quantities or solutions.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields do not seal against fine fluorinated dust or splashes. Goggles (ANSI Z87.1 D3 rating) prevent ocular entry, which can cause irreversible corneal damage due to the phenolic moiety.
Hand Protection (Solid) Double Nitrile Inner: 4 mil Nitrile (Inspection layer).Outer: 5-8 mil Nitrile (Barrier layer).Rationale: Prevents incidental contact with powder. Change immediately upon contamination.[1][2][3][4]
Hand Protection (Solution) Laminate / Barrier Why: If dissolved in DCM, THF, or DMF, standard nitrile degrades in <5 mins. Use Silver Shield® (EVOH/PE) or Ansell Barrier® gloves as liners under nitrile gloves to prevent permeation of the carrier solvent and the solute.
Body Protection Tyvek® Lab Coat / Apron Why: Cotton lab coats absorb liquids and hold them against the skin. A disposable Tyvek® apron or sleeve covers are required during transfer to prevent "cuff gap" exposure.
Respiratory Engineering Controls First Primary: Certified Chemical Fume Hood.Secondary (Spill/Weighing): N95 or P100 particulate respirator if working outside a hood (strongly discouraged).

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Hazard: Fluorinated solids are prone to high static charge. They will "jump" from spatulas.

  • Protocol:

    • Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • Weigh inside a fume hood. If the balance is outside, use a powder containment hood or a "balance safety enclosure."

    • Do not use a metal spatula if the powder is fluffy; use a disposable anti-static polypropylene spatula to minimize scattering.

B. Reaction Setup (Solution State)
  • Solvent Choice: When dissolving this compound, the permeation rate through gloves changes drastically.

  • Protocol:

    • Double Glove: Don Silver Shield® gloves first, then standard nitrile gloves over them for dexterity.

    • Cannula Transfer: For quantities >1g, transfer solutions via cannula or syringe rather than pouring to eliminate splash risk.

    • Closed System: Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent the escape of pyridine vapors.

C. Waste Disposal[1][5][6]
  • Segregation: This compound must be classified as Halogenated Organic Waste .

  • Labeling: Clearly tag waste containers with "Fluorinated Pyridine - Toxic/Corrosive."

  • Do Not: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., NaOH) in the waste stream, as the phenolic group can form salts that may precipitate or react exothermically.

Visualized Decision Workflows

Diagram 1: PPE Selection Logic

This decision tree guides the researcher to the correct glove and respiratory protection based on the physical state of the compound.

PPE_Selection Start Start: Handling Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing / Transfer Solid->Weighing Solvent Solvent Type? Solution->Solvent Solid_PPE PPE: Double Nitrile + N95 (if open) + Goggles Weighing->Solid_PPE Control_Solid Engineering: Fume Hood + Anti-Static Gun Weighing->Control_Solid Standard_Solv Water / Alcohols Solvent->Standard_Solv Aggressive_Solv DCM / THF / DMF Solvent->Aggressive_Solv Soln_PPE_Std PPE: Double Nitrile (Thick Outer) + Goggles Standard_Solv->Soln_PPE_Std Soln_PPE_Agg PPE: Silver Shield (Laminate) Liner + Nitrile Outer Aggressive_Solv->Soln_PPE_Agg

Caption: PPE Selection Logic based on physical state and solvent carrier compatibility.

Diagram 2: Emergency Spill Response

This workflow dictates the immediate actions required in the event of a spill, prioritizing containment and decontamination.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor_Solid Minor Solid (<1g) Assess->Minor_Solid Major_Soln Solution or >1g Assess->Major_Soln Action_Minor 1. Wet Wipe (DCM-free) 2. Double Bag 3. Label as Haz Waste Minor_Solid->Action_Minor Evacuate EVACUATE LAB Major_Soln->Evacuate PPE_Up Don Full PPE: Tyvek Suit + Respirator + Laminate Gloves Evacuate->PPE_Up Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) PPE_Up->Absorb Decon Decontaminate Surface: Soap & Water (3x) Absorb->Decon

Caption: Emergency Spill Response Protocol distinguishing between minor incidental spills and major operational failures.

References

  • PubChem. Compound Summary: Methyl 2-chloro-5-(trifluoromethyl)nicotinate (Structural Analog Hazard Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine Derivatives and Fluorinated Esters. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.